molecular formula C6H10O2 B075639 4-Methyltetrahydro-2H-pyran-2-one CAS No. 1121-84-2

4-Methyltetrahydro-2H-pyran-2-one

Cat. No.: B075639
CAS No.: 1121-84-2
M. Wt: 114.14 g/mol
InChI Key: YHTLGFCVBKENTE-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-2-one is a versatile lactone derivative of significant interest in organic synthesis and fragrance research. This compound serves as a valuable chiral building block and precursor for the synthesis of complex natural products and pharmaceuticals, leveraging its reactive carbonyl group and the stereochemical influence of the methyl substituent for diastereoselective reactions. Its saturated pyranone structure is a key motif found in various biologically active molecules, making it an essential intermediate for medicinal chemistry programs targeting novel therapeutic agents. In the field of flavor and fragrance science, this compound is studied for its organoleptic properties, contributing to woody, creamy, and coconut-like olfactory notes, and is used to investigate structure-odor relationships. The mechanism of action in synthetic applications involves its capacity to undergo nucleophilic attack, ring-opening reactions, and reductions, enabling the construction of complex molecular architectures. This high-purity compound is intended for use as a standard or intermediate in controlled laboratory settings to facilitate advancements in chemical methodology and product development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyloxan-2-one
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InChI

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YHTLGFCVBKENTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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Related CAS

97145-14-7
Record name 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID10862555
Record name 4-Methyloxan-2-one
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Molecular Weight

114.14 g/mol
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CAS No.

1121-84-2
Record name β-Methyl-δ-valerolactone
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Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Record name 1121-84-2
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Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Foundational & Exploratory

4-Methyltetrahydro-2H-pyran-2-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. As a substituted δ-valerolactone, its structure offers a unique combination of stereochemical complexity and synthetic versatility. We will delve into its fundamental properties, spectroscopic signature, synthetic pathways, reactivity, and potential applications, providing field-proven insights for laboratory professionals.

Chapter 1: Core Molecular Properties

Understanding the fundamental chemical and physical identity of a molecule is the bedrock of its application in research and development. This chapter outlines the core identifiers and properties of this compound.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring unambiguous communication in a research and regulatory context.

IdentifierValueSource(s)
CAS Number 1121-84-2[1]
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [1][2]
IUPAC Name 4-Methyloxan-2-one[4]
Synonyms Tetrahydro-4-methyl-2H-pyran-2-one, 3-Methyl-delta-valerolactone[2]
InChI InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3[1]
SMILES CC1CCOC(=O)C1[3]
Physicochemical Properties

The physical state and solubility of a compound dictate its handling, purification, and application in various solvent systems. While experimental data for some properties are scarce, reliable predicted values and data from chemical suppliers provide a working profile.

PropertyValueNotesSource(s)
Appearance Colorless liquid[2]
Boiling Point 215.7 °CAt 760 mmHg[2]
Density 1.001 g/cm³[2]
Flash Point 79.8 °C[2]
Water Solubility 3.22 x 10⁴ mg/L (est.)Estimated value, indicating moderate solubility.[5]
Refractive Index 1.430[2]
LogP 0.96A measure of lipophilicity.[2]
Structural Representation

The molecule features a six-membered saturated ring containing an ester functional group (a lactone). The methyl group is located at the C4 position, creating a chiral center.

Figure 1: 2D Structure of this compound.

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are based on information from spectral databases and predictions from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of a chiral center at C4 may lead to diastereotopic protons in the methylene groups, potentially resulting in more complex splitting patterns than initially expected.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~ 4.2 - 4.4MultipletProtons on C5 (adjacent to ring oxygen).
~ 2.4 - 2.6MultipletProtons on C2 (adjacent to carbonyl).
~ 1.8 - 2.2MultipletProtons on C3 and the methine proton on C4.
~ 1.0 - 1.2DoubletMethyl group protons (CH₃).
¹³C NMR ~ 170 - 175SingletCarbonyl carbon (C1).
~ 65 - 70SingletCarbon adjacent to ring oxygen (C5).
~ 30 - 35SingletCarbon at the chiral center (C4).
~ 25 - 30SingletMethylene carbons (C2, C3).
~ 20 - 25SingletMethyl carbon (CH₃).
Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the lactone functional group. Data is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)IntensityVibration
~ 1740 Strong, SharpC=O Stretch (Ester/Lactone)
2850 - 3000MediumC-H Stretch (Aliphatic)
1050 - 1250StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of cyclic esters is complex but often involves the loss of small neutral molecules and characteristic ring-opening pathways.[6][7]

  • Molecular Ion (M⁺): A peak at m/z = 114 is expected, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Pathways:

    • Loss of the methyl group (-CH₃) to give a fragment at m/z = 99.

    • Loss of CO or CO₂ following ring cleavage.

    • Cleavage of the pyran ring can lead to a variety of smaller fragments, often seen in the mass spectra of tetrahydropyrans and lactones.[7]

Chapter 3: Synthesis and Manufacturing

While numerous methods exist for the synthesis of pyran skeletons, a common and effective strategy for substituted 2H-pyran-2-ones involves the condensation of a methyl ketone with an acetal, followed by reaction with an N-acylglycine.[8][9] The resulting unsaturated lactone can then be selectively hydrogenated to yield the target saturated compound.

Plausible Synthetic Pathway

A viable two-step pathway begins with the formation of 3-Benzoylamino-4,6-dimethyl-2H-pyran-2-one from acetone and N,N-dimethylacetamide dimethyl acetal, followed by catalytic hydrogenation to saturate the ring. A de-acylation and removal of the 6-methyl group would be required in subsequent steps, or a more direct precursor could be chosen. A more direct conceptual pathway involves the cyclization of a corresponding 5-hydroxy-3-methylpentanoic acid derivative.

Synthetic Workflow Diagram

The following diagram illustrates a generalized two-step approach to synthesizing saturated δ-lactones from unsaturated precursors.

G cluster_0 Step 1: Pyranone Formation cluster_1 Step 2: Reduction Ketone Methyl Ketone Precursor Pyranone Unsaturated 4-Methyl-2H-pyran-2-one Derivative Ketone->Pyranone Acetal Acetamide Acetal Acetal->Pyranone Saturated 4-Methyltetrahydro- 2H-pyran-2-one Pyranone->Saturated H₂, Pd/C (Catalytic Hydrogenation)

Figure 2: Generalized workflow for the synthesis of the target molecule.
Example Experimental Protocol: Catalytic Hydrogenation of an Unsaturated Precursor

This protocol describes the reduction of an unsaturated pyranone to its saturated analogue. This is a foundational technique in organic synthesis, and its causality lies in the ability of a palladium-on-carbon catalyst to facilitate the addition of hydrogen across a carbon-carbon double bond at a lower energy state.

Objective: To synthesize this compound from a suitable unsaturated precursor (e.g., 4-Methyl-5,6-dihydro-2H-pyran-2-one).

Materials:

  • 4-Methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq)

  • Palladium on Carbon (10% Pd, ~1-2 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen (H₂) gas

  • Parr Hydrogenation Apparatus or similar

  • Celite™ or other filter aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add the unsaturated pyranone precursor followed by the solvent (e.g., ethanol). The catalyst (10% Pd/C) is then added carefully under an inert atmosphere. Rationale: Adding the catalyst last and under inert gas prevents premature reaction and potential ignition of the catalyst in air.

  • Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring or shaking to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC analysis of aliquots.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional solvent to recover all the product. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure this compound.

Chapter 4: Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the lactone functional group. The cyclic ester is an electrophile and is susceptible to attack by nucleophiles, typically resulting in ring-opening.

Key Reactions
  • Hydrolysis: In the presence of acid or base, the lactone will hydrolyze to form 5-hydroxy-3-methylpentanoic acid. This reaction is reversible, but under strong basic conditions, the formation of the carboxylate salt drives the reaction to completion. Studies on the parent δ-valerolactone confirm that acid-catalyzed hydrolysis proceeds via acyl cleavage.[10]

  • Aminolysis/Alcoholysis: Nucleophiles such as amines or alcohols can attack the carbonyl carbon, leading to ring-opening and the formation of amides or esters with a terminal hydroxyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol (3-methylpentane-1,5-diol).

Reactivity Diagram

G main 4-Methyltetrahydro- 2H-pyran-2-one acid 5-Hydroxy-3-methyl- pentanoic Acid main->acid H₃O⁺ or OH⁻ (Hydrolysis) diol 3-Methylpentane- 1,5-diol main->diol LiAlH₄ (Reduction) amide Hydroxy Amide Derivative main->amide R₂NH (Aminolysis) polymer Poly(3-methyl-δ-valerolactone) main->polymer Catalyst (Ring-Opening Polymerization)

Figure 3: Key chemical transformations of the title compound.

Chapter 5: Applications in Research and Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[11]

  • Medicinal Chemistry: Pyran derivatives are known to possess a wide range of biological activities, including antifungal, antimicrobial, and vasorelaxant properties.[12][13] A derivative of 4-methyltetrahydro-2H-pyran has been specifically utilized in the development of potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a target for cancer immunotherapy and autoimmune diseases.[14]

  • Polymer Science: Like its parent compound δ-valerolactone, this compound is a potential monomer for ring-opening polymerization (ROP).[4] This process can yield biodegradable aliphatic polyesters, with the methyl group influencing the polymer's thermal properties and crystallinity.

  • Fragrance and Flavor: The molecule is described as having a fruity odor, making it a compound of interest for the fragrance and flavor industries.[2]

Chapter 6: Safety and Toxicological Profile

No specific toxicological studies have been published for this compound. However, data from structurally similar compounds can provide a preliminary assessment. A safety assessment for a related fragrance ingredient, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, indicated no concern for genotoxicity.[11] Another analogue was found to be a weak skin sensitizer in animal studies.[15]

General Handling Precautions:

  • Use in a well-ventilated area or fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile heterocyclic building block with significant potential. Its well-defined chemical structure, characterized by standard spectroscopic techniques, allows for its use in diverse synthetic applications. From serving as a scaffold in the design of novel therapeutics to acting as a monomer in the creation of advanced polymers, this compound represents a valuable tool for chemical researchers and drug development professionals. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory and beyond.

References

  • Fiveable. (n.d.). δ-valerolactone Definition. Fiveable. Retrieved from [Link]

  • Kricheldorf, H. R., & Sumbel, M. V. (1989). Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 190(8), 1833-1842. Retrieved from [Link]

  • López, X., et al. (2005). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 70(21), 8579–8587. Retrieved from [Link]

  • Kepe, V., Polanc, S., & Kočevar, M. (1998). A SIMPLE PREPARATION OF SOME 4-METHYL-2H-PYRAN-2-ONES. HETEROCYCLES, 48(4), 671. Retrieved from [Link]

  • Mosby, W. L. (1959). Notes- Reactions of δ-Valerolactone with ortho- and peri-Napthylenediamines. The Journal of Organic Chemistry, 24(3), 421–422. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tetrahydro-4-methyl-2H-pyran-2-one. The Good Scents Company. Retrieved from [Link]

  • The Good Scents Company. (n.d.). delta-valerolactone. The Good Scents Company. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161, 112863. Retrieved from [Link]

  • Wikipedia. (n.d.). ERAP1. Wikipedia. Retrieved from [Link]

  • ChemSrc. (n.d.). tetrahydro-4-methylene-2-phenyl-2H-pyran. Chemsrc. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (+-)-4-(but-3-en-1-yloxy)-2-heptyl-6-methyltetrahydro-2H-pyran. SpectraBase. Retrieved from [Link]

  • Aggarwal, S., et al. (2002). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of agricultural and food chemistry, 50(12), 3433–3435. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. AICIS. Retrieved from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 119. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. RSC Publishing. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo. Retrieved from [Link]

  • PubChem. (n.d.). 2H-pyran-2-one, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 255-266. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 29(8), 1735. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]

  • Wrolstad, R. E. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Nazari, Q. A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of molecular structure, 1250, 131758. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link]

  • ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]

Sources

4-Methyltetrahydro-2H-pyran-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a saturated heterocyclic compound belonging to the lactone class of organic molecules. As a six-membered cyclic ester, it serves as a valuable chiral or racemic building block in synthetic organic chemistry. Its structural features, including a stereocenter at the 4-position and a reactive ester linkage, make it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of bioactive compounds and natural products. This guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis via the Baeyer-Villiger oxidation, spectroscopic characterization, and key applications, grounded in established chemical principles and safety protocols.

Nomenclature and Structure Elucidation

The unambiguous identification of a chemical entity is foundational to all research and development. This section details the systematic naming and structural properties of this compound.

  • IUPAC Name: The systematic IUPAC name for this compound is This compound . An alternative, and also acceptable, IUPAC name is 4-methyloxan-2-one .

  • Synonyms: It is also referred to as δ-methyl-δ-valerolactone.

  • CAS Registry Number: 1121-84-2[1][2]

  • Molecular Formula: C₆H₁₀O₂[1][2]

  • Molecular Weight: 114.14 g/mol [1][2]

Chemical Structure

The structure consists of a six-membered tetrahydropyran ring containing an endocyclic oxygen atom. A carbonyl group at the C2 position forms the lactone (cyclic ester) functionality. A methyl group is substituted at the C4 position, which is a chiral center. The molecule can exist as (R)- or (S)-enantiomers, or as a racemic mixture.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource
Appearance Colorless liquidSupplier Data
Boiling Point Data not widely available[2]
Density Data not widely available[2]
Water Solubility 3.22 x 10⁴ mg/L at 25 °C (estimated)[3]
logP 1.00 (estimated)[3]

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of δ-lactones such as this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 4-methyltetrahydro-2H-pyran-4-one.

The Baeyer-Villiger Oxidation: Mechanistic Insight

This reaction is a classic and powerful tool in organic synthesis for converting ketones into esters, or in this case, a cyclic ketone into a lactone.[4] The causality behind this transformation lies in the oxidative insertion of an oxygen atom adjacent to the carbonyl carbon.[5] The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism proceeds via a critical intermediate known as the Criegee intermediate. The choice of peroxyacid is driven by its ability to deliver an electrophilic oxygen atom. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. For unsymmetrical ketones, the group that can better stabilize a positive charge preferentially migrates. In the case of 4-methyltetrahydro-2H-pyran-4-one, the migration of the more substituted carbon atom (C5) leads to the desired lactone product.[1][6][7]

G start Start: 4-Methyl- tetrahydropyran-4-one + m-CPBA reaction Reaction Vessel (DCM, 0°C to RT) start->reaction 1. Dissolve & Cool quench Workup: Aqueous Na₂S₂O₃ wash reaction->quench 2. Reaction & Quench extract Extraction with Organic Solvent quench->extract 3. Phase Separation dry Drying (Na₂SO₄ or MgSO₄) extract->dry 4. Remove Water purify Purification: Silica Gel Chromatography dry->purify 5. Isolate Product end Product: 4-Methyltetrahydro- 2H-pyran-2-one purify->end

Caption: Experimental workflow for Baeyer-Villiger synthesis.

Experimental Protocol: Baeyer-Villiger Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyltetrahydro-2H-pyran-4-one (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM to the cooled ketone solution dropwise. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxyacid by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predictive and based on typical values for similar structures.

TechniqueExpected Signature
¹H NMR - CH₃ group (C4): Doublet, ~1.0-1.2 ppm. - CH₂ groups (C3, C5): Complex multiplets, ~1.5-2.6 ppm. - CH₂O group (C6): Multiplet, ~4.1-4.4 ppm. - CH group (C4): Multiplet, ~2.0-2.4 ppm.
¹³C NMR - C=O (C2): ~170-175 ppm. - CH₂O (C6): ~65-70 ppm. - CH₂ (C3, C5): ~30-40 ppm. - CH (C4): ~25-35 ppm. - CH₃: ~20-25 ppm.
Infrared (IR) - Strong C=O stretch: ~1720-1740 cm⁻¹ (characteristic of a six-membered lactone). - C-O stretch: ~1200-1250 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): m/z = 114. - Key Fragments: Loss of CO₂, loss of formaldehyde, and other ring fragmentation patterns.

Applications and Research Interest

The primary value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate.

  • Chiral Building Block: The stereocenter at the C4 position allows for its use in asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity.

  • Scaffold for Bioactive Molecules: The lactone can be opened via hydrolysis or reaction with nucleophiles to generate functionalized linear chains. This strategy is employed in the synthesis of natural products and their analogs.

  • Fragment-Based Drug Discovery: Substructures resembling this compound are found in more complex molecules with demonstrated biological relevance. For instance, similar saturated heterocyclic motifs are present in inhibitors of enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , which are being investigated for applications in oncology and autoimmune diseases.

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is synthesized from supplier Safety Data Sheets (SDS).

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

References

  • Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tetrahydro-4-methyl-2H-pyran-2-one. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved from a representative supplier SDS. A general link is not available, but similar documents can be found on supplier websites.
  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Methyltetrahydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methyltetrahydro-2H-pyran-2-one (CAS No: 1121-84-2), a substituted δ-lactone.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for the structural elucidation and quality control of this compound.

Introduction to this compound

This compound, a derivative of δ-valerolactone, is a six-membered cyclic ester. Its molecular formula is C₆H₁₀O₂ and it has a molecular weight of 114.14 g/mol .[1][2] The presence of a methyl group at the 4-position introduces a chiral center, leading to the existence of enantiomers. The spectroscopic analysis that follows provides a foundational understanding of its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, we can predict the ¹H and ¹³C NMR spectra with high accuracy by analyzing the spectra of the parent compound, δ-valerolactone, and considering the influence of the C4-methyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl group and the oxygen atom within the ring. Based on the known spectrum of δ-valerolactone, which shows signals at approximately δ 1.08, 1.16, 2.08, and 3.71 ppm[3], we can anticipate the following assignments for the 4-methyl derivative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2 (α to C=O)2.4 - 2.6m
H31.7 - 1.9m
H41.9 - 2.1m
H5 (adjacent to O)4.2 - 4.4m
-CH₃1.0 - 1.2d~ 6-7
  • Rationale for Predictions: The protons at C2, being alpha to the carbonyl group, will be deshielded and appear downfield. The protons at C5, adjacent to the electronegative oxygen atom, will experience the most significant deshielding. The methyl group at C4 will appear as a doublet due to coupling with the proton at C4. The remaining methylene and methine protons will exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For δ-valerolactone, signals are observed at approximately δ 19.0, 22.2, 29.9, 68.8, and 170.0 ppm.[3] The introduction of a methyl group at the C4 position will influence the chemical shifts of the neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)~170
C325 - 30
C430 - 35
C565 - 70
C628 - 33
-CH₃18 - 22
  • Rationale for Predictions: The carbonyl carbon (C2) will have the largest chemical shift. The carbon atom bonded to the ring oxygen (C5) will also be significantly downfield. The methyl substitution at C4 will cause a downfield shift for C4 and have a smaller effect on the adjacent C3 and C5 carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the C-O bonds of the ester functionality. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (lactone)
2850-3000Medium-StrongC-H stretch (aliphatic)
1200-1250StrongC-O stretch (ester)
  • Interpretation: The most prominent feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretching vibration. For a six-membered ring lactone (δ-lactone), this band typically appears around 1735-1750 cm⁻¹.[4] The spectrum also shows characteristic C-H stretching vibrations of the methyl and methylene groups in the 2850-3000 cm⁻¹ region. A strong absorption due to the C-O stretching of the ester group is also expected in the 1200-1250 cm⁻¹ range.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The NIST WebBook presents an electron ionization (EI) mass spectrum for this molecule.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
114Moderate[M]⁺ (Molecular Ion)
99High[M - CH₃]⁺
70High[M - CO₂ - H₂]⁺ or [C₄H₆O]⁺
56High[C₄H₈]⁺
42Very High (Base Peak)[C₃H₆]⁺ or [CH₂CO]⁺
  • Interpretation: The molecular ion peak [M]⁺ is observed at m/z 114, confirming the molecular weight of the compound.[1] The fragmentation of lactones is a complex process that can involve multiple pathways.[6] Common fragmentation patterns for cyclic esters include the loss of small neutral molecules such as CO, CO₂, and alkenes. The base peak at m/z 42 is likely due to a stable fragment resulting from ring cleavage. The fragmentation of radical cations, formed during EI, often leads to the formation of a charged fragment and a neutral radical.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) for volatile compounds to induce fragmentation and provide structural information.

  • Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and its fragments.

Visualizations

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Methyltetrahydro- 2H-pyran-2-one NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

  • Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242–5248. [Link]

  • Nelson, D. R., & Fatland, C. L. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of antibiotics, 57(3), 224–234. [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 37(12), 2007–2022. [Link]

  • Various Authors. (2025). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Unknown Author. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Chegg. Solved The 1H and 13C NMR spectra of δ-valerolactone. [Link]

  • ChemSynthesis. This compound. [Link]

Sources

Discovery and natural occurrence of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one: Discovery, Natural Occurrence, and Analysis

Introduction

This compound, a lactone with a six-membered heterocyclic ring, is a molecule of interest due to its presence in natural products and its potential applications as a synthetic building block. This guide provides a comprehensive overview of its chemical identity, known occurrences in nature, and the scientific principles behind its synthesis and analysis. As a saturated derivative of a pyranone, its stereochemistry and subtle structural features can impart significant biological or sensory properties, making it a relevant target for researchers in natural product chemistry and synthetic biology.

This document is structured to provide Senior Application Scientists and drug development professionals with a foundational understanding of this compound, moving from its basic properties to its natural origins and the methodologies required for its study.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for database searches, regulatory documentation, and analytical characterization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1121-84-2[2]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [3]
SMILES CC1CCOC(=O)C1[1][3]
InChIKey YHTLGFCVBKENTE-UHFFFAOYSA-N[2]

Natural Occurrence

While the precise historical details of its initial discovery are not extensively documented, this compound has been identified as a naturally occurring compound.[4] Its presence has been noted in various plants and fermented products, where it likely contributes to the overall flavor and aroma profile. Some of the documented natural sources include:

  • Black currants

  • Brandy

  • Cognac

  • Thyme

  • Wine[5]

The presence of this lactone in such a diverse range of sources suggests multiple biosynthetic pathways and its potential role as a volatile or semi-volatile signaling molecule or flavor component. Its occurrence in fermented beverages like brandy, cognac, and wine indicates that it may be a product of yeast metabolism or the chemical transformation of precursors present in the raw materials during fermentation and aging.

Biosynthesis of Tetrahydropyran Rings

The biosynthesis of tetrahydropyran rings, common structural motifs in complex polyketide natural products, is a subject of significant research.[6] While the specific pathway for this compound is not detailed in the literature, a general understanding can be derived from studies on similar molecules, such as the antibiotic salinomycin.[6]

These rings are typically formed by giant multimodular enzymes known as polyketide synthases (PKSs).[6] The biosynthesis involves a series of condensation reactions with acyl-CoA precursors, followed by reductive and dehydrative processing. The formation of the pyran ring itself is often catalyzed by specialized enzymes, such as pyran synthases, which facilitate the cyclization of a linear polyketide chain.[6] In many cases, the formation of the tetrahydropyran ring is initiated by the epoxidation of a double bond in the polyketide chain, followed by an enzyme-catalyzed ring-opening and cyclization cascade.[6]

Below is a conceptual diagram illustrating a generalized pathway for the formation of a substituted tetrahydropyran ring within a polyketide backbone, which represents a plausible biosynthetic logic for the formation of molecules like this compound.

G Conceptual Biosynthetic Pathway for a Tetrahydropyran Ring cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Post-PKS Modification and Cyclization Malonyl-CoA Malonyl-CoA PKS_Modules PKS Modules (KS, AT, KR, DH, ER) Malonyl-CoA->PKS_Modules Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Modules Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Epoxidase Epoxidase Linear_Polyketide->Epoxidase Epoxidated_Intermediate Epoxidated Intermediate Epoxidase->Epoxidated_Intermediate Pyran_Synthase Pyran Synthase (e.g., Epoxide Hydrolase/Cyclase) Epoxidated_Intermediate->Pyran_Synthase Cyclized_Product Tetrahydropyran Ring (e.g., this compound) Pyran_Synthase->Cyclized_Product

Caption: Generalized biosynthetic logic for tetrahydropyran ring formation.

Chemical Synthesis and Analysis

The controlled chemical synthesis of this compound is essential for obtaining pure standards for analytical studies and for exploring its potential applications. While specific, detailed synthetic procedures for this exact molecule are not abundant in the provided search results, general methods for the synthesis of substituted 2H-pyran-2-ones are well-established and can be adapted.[7][8]

A common approach involves the condensation of a methyl ketone with other reagents to form the pyranone ring, followed by reduction to the saturated tetrahydro-pyranone.[7]

Analytical Workflow

The identification and quantification of this compound in complex natural matrices require a robust analytical workflow. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a standard and powerful technique for this purpose, as indicated by data available in the NIST Chemistry WebBook.[2]

The workflow typically involves:

  • Extraction: Isolation of volatile and semi-volatile compounds from the sample matrix (e.g., wine, thyme extract) using methods like solvent extraction or solid-phase microextraction (SPME).

  • Separation: Separation of the individual components of the extract using GC, where the choice of column is critical for resolving isomers.

  • Detection and Identification: Detection by MS, which provides a mass spectrum (a molecular fingerprint) that can be compared to reference spectra in databases like the NIST library for positive identification.

The following diagram outlines a typical analytical workflow.

G Analytical Workflow for this compound Sample Natural Sample (e.g., Thyme, Wine) Extraction Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Inject MS Mass Spectrometry (MS) GC->MS Eluent Data_Analysis Data Analysis MS->Data_Analysis Mass Spectrum Identification Compound Identification (vs. NIST Library) Data_Analysis->Identification

Caption: Standard workflow for analyzing natural volatile compounds.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a generalized representation based on common organic synthesis techniques for lactones.

  • Step 1: Michael Addition. React methyl vinyl ketone with a suitable malonic ester derivative in the presence of a base (e.g., sodium ethoxide) to form a Michael adduct. The choice of malonic ester will determine the final substitution pattern.

  • Step 2: Hydrolysis and Decarboxylation. Subject the adduct to acidic or basic hydrolysis to convert the ester groups to carboxylic acids, followed by gentle heating to induce decarboxylation, yielding a 5-keto-3-methylhexanoic acid.

  • Step 3: Reduction and Lactonization. Reduce the ketone group selectively to a hydroxyl group using a reducing agent like sodium borohydride.

  • Step 4: Cyclization. In the presence of an acid catalyst, the hydroxyl group will attack the carboxylic acid group, leading to an intramolecular esterification (lactonization) to form the desired this compound.

  • Step 5: Purification. Purify the final product using column chromatography or distillation to obtain the pure lactone.

Protocol 2: Extraction and GC-MS Analysis from Thyme
  • Sample Preparation: Obtain 5 g of dried thyme leaves and grind them into a fine powder.

  • Extraction: Place the powdered sample in a 20 mL headspace vial. Add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

  • SPME: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C with gentle agitation.

  • GC-MS Injection: Immediately desorb the extracted analytes from the SPME fiber in the hot inlet of the GC-MS system.

  • GC Conditions: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature from 40°C (hold 2 min) to 250°C at a rate of 5°C/min.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.

  • Data Analysis: Process the resulting chromatogram and mass spectra. Compare the mass spectrum of any peak eluting at the expected retention time with the NIST library spectrum for this compound for confirmation.

Conclusion

This compound is a naturally occurring lactone with a simple yet significant structure. While its discovery is not pinpointed to a specific event, its identification in various foods and beverages highlights its role in flavor and aroma chemistry. The biosynthesis of its core tetrahydropyran ring is likely rooted in the complex enzymatic machinery of polyketide synthesis. For researchers, the ability to synthesize this molecule chemically and to analyze its presence in natural products using robust techniques like GC-MS is crucial for further exploring its biological activities and potential applications. This guide provides the foundational knowledge and methodological considerations necessary for professionals in the fields of chemistry and drug development to engage with this intriguing molecule.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • EPO. (2020, June 17). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

  • The Fragrance Conservatory. Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran. Retrieved from [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]

  • The Good Scents Company. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2. Retrieved from [Link]

  • NIST. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

  • FooDB. Showing Compound (2R,4R)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (FDB029682). Retrieved from [Link]

  • PubChem. 2S-cis-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran. Retrieved from [Link]

  • Elex Biotech LLC. 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • PubChem. Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

  • PubMed Central. Biosynthesis of the modified tetrapyrroles—the pigments of life. Retrieved from [Link]

  • PubMed Central. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. Retrieved from [Link]

  • Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • US EPA. 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link]

  • PubChem. 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. Retrieved from [Link]

  • PubMed Central. Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Retrieved from [Link]

  • Semantic Scholar. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Retrieved from [Link]

  • MDPI. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria. Retrieved from [Link]

  • European Chemicals Agency. A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol. Retrieved from [Link]

Sources

Stereoisomers of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

4-Methyltetrahydro-2H-pyran-2-one, also known as β-methyl-δ-valerolactone, is a six-membered lactone with a single chiral center at the 4-position. This seemingly simple structural feature gives rise to two non-superimposable mirror-image stereoisomers: (R)- and (S)-enantiomers. In the fields of pharmacology, materials science, and natural product synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, material properties, and synthetic pathways. The body, being an inherently chiral environment, often interacts differently with each enantiomer of a drug, where one may be therapeutic and the other inactive or even toxic[1][2]. This guide provides a comprehensive technical overview of the stereoisomers of this compound, covering their synthesis, separation, structural elucidation, and biological significance, designed for researchers and professionals in drug development and chemical sciences.

The Principle of Chirality in this compound

This compound possesses one stereocenter at the C4 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(=O)- group, and a -CH2-O- group within the ring. This asymmetry results in the existence of a pair of enantiomers.

A mixture containing equal amounts of both (R)- and (S)-enantiomers is known as a racemic mixture or racemate. While chemically similar in an achiral environment, these enantiomers exhibit distinct properties in the presence of other chiral molecules, such as biological receptors or chiral analytical columns.

G cluster_isomers racemate Racemic Mixture (±)-4-Methyltetrahydro-2H-pyran-2-one R_enantiomer (R)-Enantiomer racemate->R_enantiomer Chiral Resolution S_enantiomer (S)-Enantiomer racemate->S_enantiomer Chiral Resolution R_enantiomer->S_enantiomer Enantiomers (Mirror Images)

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Stereoselective Synthesis and Racemic Preparation

The preparation of this compound can be approached through methods that yield a racemic mixture or through advanced stereoselective techniques that favor the formation of a single enantiomer.

Racemic Synthesis

A classic and robust method for preparing the racemic lactone involves the catalytic dehydrogenation of 3-methyl-1,5-pentanediol. This method is valued for its high yield and operational simplicity.

Experimental Protocol: Synthesis of Racemic β-Methyl-δ-valerolactone[3]

  • Apparatus Setup: Equip a 1-liter three-necked flask with a high-efficiency mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution measurement device (e.g., a wet test meter).

  • Charging the Reactor: Charge the flask with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.

  • Reaction: Heat the mixture rapidly to 200°C with vigorous stirring. Maintain the temperature between 195-205°C for approximately 1.5 to 3.0 hours. The reaction progress is monitored by the evolution of hydrogen gas.

  • Workup and Purification: Upon completion, replace the reflux condenser with a Vigreux distillation column. The product, β-methyl-δ-valerolactone, is distilled directly from the reaction flask under vacuum. The yield is typically 90-95%.

Asymmetric (Enantioselective) Synthesis

Modern drug development demands enantiomerically pure compounds. Chemo-enzymatic methods have emerged as a powerful strategy for producing optically active lactones with high selectivity.[4] Enoate reductases (ERs), for example, can reduce α,β-unsaturated lactones to their saturated counterparts with exceptional control over the stereochemical outcome.

A study demonstrated the synthesis of both (+)- and (–)-β-methyl-δ-valerolactone from anhydromevalonolactone using different enoate reductases.[4][5]

  • The mutant enoate reductase YqjM(C26D, I69T) produced (+)-β-methyl-δ-valerolactone with 76% enantiomeric excess (ee).

  • Conversely, the enoate reductase OYE2 yielded the (–)-enantiomer with a superior 96% ee and 92% conversion.[4]

This highlights a key principle of modern asymmetric synthesis: the choice of catalyst (in this case, the enzyme) dictates the stereochemical outcome, allowing access to either desired enantiomer from a common precursor.

Chiral Separation and Analysis

Once a racemic mixture is synthesized, the individual enantiomers must be separated (resolved) and their purity quantified. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[6]

The core principle of chiral HPLC is the differential interaction between the enantiomers and the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation (Representative)

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for a wide range of compounds, including lactones.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:Isopropanol).

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 210 nm for lactones lacking a strong chromophore).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve a small amount of the racemic this compound in the mobile phase and inject it into the system.

  • Data Analysis: Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

G cluster_workflow General Analytical Workflow Synthesis Synthesis (Racemic or Asymmetric) Separation Chiral Separation (e.g., HPLC) Synthesis->Separation Analysis Structural Elucidation (e.g., NMR, Polarimetry) Separation->Analysis Result Enantiopure (R) and (S) Isomers Analysis->Result

Caption: A generalized workflow for obtaining and verifying stereoisomers.

Structural Elucidation and Stereochemical Assignment

Separating the enantiomers is only part of the challenge; confirming their absolute configuration is equally critical. A combination of spectroscopic and physical methods is employed for this purpose.

NMR Spectroscopy

While standard NMR spectra of two enantiomers are identical, their signals can be differentiated by introducing a chiral element.[7]

  • Chiral Shift Reagents (CSRs): Lanthanide-based CSRs can be added to the NMR sample, forming diastereomeric complexes that exhibit different chemical shifts for the corresponding protons in each enantiomer.

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with an enantiopure CDA to form diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will be different, allowing for quantification and, in some cases, assignment of configuration based on predictable shielding/deshielding effects.[8]

Advanced computational NMR methods, which compare experimentally obtained chemical shifts with those calculated for a proposed structure, are also becoming invaluable tools for assigning the correct stereoisomer.[9]

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. This property, measured with a polarimeter, is a defining characteristic. The (+)- or (d)-isomer is dextrorotatory, while the (–)- or (l)-isomer is levorotatory. While this method confirms optical activity, it does not directly reveal the (R) or (S) configuration without reference to a known standard.

Biological Significance and Applications

The importance of stereochemistry is most pronounced in biological systems. Pyranone and lactone derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[10][11] The specific three-dimensional arrangement of atoms dictates how a molecule fits into a receptor or enzyme active site, analogous to a key fitting into a lock.

Beyond pharmacology, the stereochemistry of lactone monomers like this compound can significantly influence the properties of the resulting polymers.[4] Ring-opening polymerization of an enantiopure monomer can lead to isotactic polyesters, which may have different thermal and mechanical properties (e.g., crystallinity, melting point) compared to the atactic polymer derived from the racemic monomer.[4][12]

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 4-methyl-oxan-2-oneNIST[13]
Synonyms β-Methyl-δ-valerolactoneOrganic Syntheses[3]
CAS Number 1121-84-2NIST[13][14]
Molecular Formula C₆H₁₀O₂ChemSynthesis[15]
Molecular Weight 114.14 g/mol ChemSynthesis[15]

Conclusion

The stereoisomers of this compound serve as a quintessential example of the criticality of stereochemistry in modern science. For drug development professionals and researchers, understanding the distinct properties and behaviors of the (R)- and (S)-enantiomers is not merely an academic exercise but a fundamental requirement for designing safe, effective, and innovative molecules. The continued development of advanced asymmetric synthesis and chiral analysis techniques will further empower scientists to harness the specific attributes of individual stereoisomers for therapeutic and materials science applications.

References

  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3845-3848. [Link]

  • Jain, N., et al. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 78(15), 7433-7440. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. [Link]

  • Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 27(8), 759-761. [Link]

  • Brenna, E., Gatti, F. G., Monti, D., & Valoti, J. (2014). Substrate-engineering Approach to the Stereoselective Chemo-Multienzymatic Cascade Synthesis of Nicotiana tabacum Lactone. The Journal of organic chemistry, 79(24), 12343-12349. [Link]

  • da Silva, T. B., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1736-1740. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). β-METHYL-δ-VALEROLACTONE. Organic Syntheses, 31, 76. [Link]

  • Sardon, H., et al. (2021). Ring Opening Polymerization of β-acetoxy-δ- methylvalerolactone, a Triacetic Acid Lactone Derivative. Polymer Chemistry, 12(43), 6210-6218. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2009). Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. Organic letters, 11(5), 1183-1186. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • St. John, F. J., et al. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering, 4(8), 4449-4455. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(23), 5737-5755. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • Scriba, G. K. E. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Science (pp. 438-445). [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem Compound Database. [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. [Link]

  • Funaki, Y., Kawai, G., & Mori, K. (1986). Synthesis and Biological Activity of the Isomers and Analogs of (4e,8e,2s,3r,2′r)-N-2′-Hydroxyhexadecanoyl-9-Methyl-4,8-Sphingadienine. Agricultural and Biological Chemistry, 50(3), 615-627. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Journal of Heterocyclic Chemistry, 56(1), 5-25. [Link]

  • Kumar, V., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 40(22), 11623-11641. [Link]

Sources

Physical and chemical properties of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1121-84-2), a heterocyclic compound belonging to the δ-valerolactone class.[1] We delve into its core physicochemical properties, spectroscopic profile, chemical reactivity, and established analytical protocols. The document is structured to serve as a practical resource for laboratory researchers and professionals in the field of drug development, offering insights into the molecule's behavior, characterization, and safe handling. Emphasis is placed on the causality behind experimental choices and the practical application of its structural features, such as its chiral center.

Introduction and Significance

This compound, also known as 4-methyloxan-2-one, is a six-membered cyclic ester (lactone).[2] Its structure, featuring a tetrahydropyran ring with a ketone group at the 2-position and a methyl substituent at the 4-position, imparts specific chemical characteristics relevant to various scientific domains. The presence of a chiral center at the C4 position makes it a valuable stereospecific building block in asymmetric organic synthesis, a critical consideration in the development of new pharmaceutical agents. Understanding its properties is fundamental to leveraging its potential in synthetic chemistry and materials science.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is the foundation of its application in research. These parameters dictate solvent selection, reaction conditions, and purification strategies.

General and Structural Data

The fundamental identifiers and structural properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1121-84-2[4][5]
Molecular Formula C₆H₁₀O₂[4][5]
Molecular Weight 114.14 g/mol [4][5]
SMILES CC1CCOC(=O)C1[3][6]
InChIKey YHTLGFCVBKENTE-UHFFFAOYSA-N[4]
Physical Properties

The physical state and solubility are critical for handling, formulation, and reaction setup. While specific experimental values for melting and boiling points are not consistently available in public literature, its parent compound, δ-valerolactone, serves as a useful benchmark.[6] δ-Valerolactone has a boiling point of 230 °C and is soluble in water.[7] this compound is estimated to be soluble in water at approximately 3.2 x 10⁴ mg/L at 25 °C.[2]

Recommended Storage: For maintaining chemical integrity, the compound should be stored in a dry, sealed container at 2-8°C.[5]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics are as follows:

  • Infrared (IR) Spectroscopy: A prominent absorption peak is expected in the range of 1720-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch in a saturated six-membered lactone. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this molecule.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the protons on the pyran ring and the methyl group. The protons adjacent to the ring oxygen (CH₂) and the carbonyl group (CH₂) will appear as multiplets in the downfield region (typically 3.5-4.5 ppm and 2.0-2.5 ppm, respectively). The methyl group (CH₃) will appear as a doublet in the upfield region (around 1.0-1.2 ppm).

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon at the most downfield position (typically >170 ppm). The carbon attached to the ring oxygen will also be significantly downfield, while the remaining aliphatic carbons will appear in the upfield region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 114).[4] Fragmentation patterns would likely involve the loss of CO₂ or cleavage of the lactone ring.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the lactone functional group.

Lactone Ring Reactivity

Lactones are cyclic esters and are susceptible to nucleophilic acyl substitution, which results in ring-opening. This reactivity is central to its use as a monomer for polymerization and as a synthetic intermediate.[8]

  • Hydrolysis: The lactone can be hydrolyzed under both acidic and basic conditions to yield 5-hydroxy-4-methylpentanoic acid. Acid-catalyzed hydrolysis proceeds via acyl cleavage, a common mechanism for esters and lactones.[9]

  • Reaction with Nucleophiles: Strong nucleophiles, such as Grignard reagents or organolithium compounds, will attack the electrophilic carbonyl carbon, leading to ring-opening.

  • Reduction: The carbonyl group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 4-methyl-1,5-pentanediol.

  • Polymerization: Like its parent compound δ-valerolactone, it can undergo ring-opening polymerization to form polyesters.[8] This reaction can be initiated by various catalysts, including acidic metal bromides which coordinate to the exocyclic oxygen before causing ring cleavage.[10]

Below is a generalized diagram illustrating the nucleophilic ring-opening of a δ-lactone.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Lactone δ-Lactone (Substrate) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack on Carbonyl Carbon Nu Nucleophile (Nu⁻) Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: Generalized workflow for nucleophilic ring-opening of a δ-lactone.

Toxicological and Safety Information

Currently, detailed toxicological data for this compound is limited.[11] The chemical, physical, and toxicological properties have not been thoroughly investigated.[11] Therefore, it should be handled with the standard precautions for laboratory chemicals.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Specific data on oral, dermal, or inhalation toxicity is not determined.[2] It is not currently classified under GHS for specific hazards.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It may be possible to burn the compound in a chemical incinerator.[11]

Experimental Protocols for Characterization

The following protocols are designed to be self-validating systems for the confirmation of identity and purity.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for determining the purity of a sample and confirming its molecular weight.

Rationale: GC separates volatile compounds based on their boiling point and interaction with the stationary phase, while MS provides mass information for identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to prevent column overloading.

    • Temperature Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature program is a starting point and must be optimized for the specific instrument and column.

    • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

  • Data Analysis:

    • The retention time of the major peak should be consistent across runs.

    • Purity is calculated based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should display a molecular ion at m/z 114, confirming the compound's identity.[4]

Sources

A Theoretical Investigation into the Conformational Stability of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the conformational stability of 4-Methyltetrahydro-2H-pyran-2-one, a substituted δ-lactone of significant interest in medicinal chemistry and organic synthesis. We delve into the computational methodologies employed to elucidate the complex conformational landscape of this molecule, focusing on the identification of stable conformers and the quantification of their relative energies. This guide is intended to equip researchers with a robust understanding of the principles and practical application of computational chemistry in predicting and interpreting the conformational preferences of substituted pyranone systems.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules such as this compound, the accessible conformations can significantly influence their interaction with biological targets, such as enzymes and receptors. A thorough understanding of the conformational landscape, including the relative stabilities of different chair, boat, and twist-boat conformers, is therefore paramount in rational drug design and development.

This compound, also known as 4-methyl-δ-valerolactone, possesses a chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers. The conformational preferences of the pyranone ring, coupled with the stereochemistry of the methyl substituent, dictate the overall shape of the molecule and, consequently, its pharmacokinetic and pharmacodynamic properties. Theoretical studies, primarily employing quantum mechanical calculations, provide a powerful and cost-effective means to explore these conformational intricacies.

Computational Methodology: A Framework for Conformational Exploration

The theoretical investigation of the conformational stability of this compound necessitates a systematic and rigorous computational approach. The primary methodology involves the use of Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

The DFT Approach: Foundational Principles

DFT calculations are employed to determine the electronic structure of a molecule, from which its energy and other properties can be derived. The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the results. For the conformational analysis of δ-lactones, the B3LYP functional has been shown to provide reliable results.[1] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be sufficiently flexible to accurately represent the electron distribution. A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVPP, is recommended for obtaining accurate geometries and relative energies of the different conformers.[1]

Experimental Protocol: A Step-by-Step Guide to Conformational Searching

A robust conformational search strategy is essential to ensure that all low-energy conformers are identified. The following protocol outlines a comprehensive approach to exploring the conformational space of this compound.

Step 1: Initial Structure Generation

  • Generate initial 3D structures for the possible chair, boat, and twist-boat conformations of both the (R) and (S) enantiomers of this compound.

  • For the chair conformations, consider both the axial and equatorial positions of the methyl group at the C4 position.

Step 2: Geometry Optimization

  • Perform geometry optimizations for all generated initial structures using a suitable level of theory (e.g., B3LYP/def2-TZVPP).

  • This step involves finding the minimum energy structure for each conformer.

Step 3: Frequency Calculations

  • Perform frequency calculations on all optimized geometries at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections, which are necessary for calculating the Gibbs free energies.

Step 4: Calculation of Relative Energies

  • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all conformers with respect to the most stable conformer.

  • The Gibbs free energy is the most relevant thermodynamic quantity for determining the relative populations of conformers at a given temperature.

Step 5: Analysis of Conformational Interconversion

  • To understand the dynamics of the system, the transition states connecting the different conformers can be located using transition state search algorithms.

  • This allows for the determination of the energy barriers for conformational interconversion.

Diagram of the Computational Workflow:

Computational Workflow for Conformational Analysis cluster_0 Input Generation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Interpretation start Initial 3D Structures (Chair, Boat, Twist-Boat) geom_opt Geometry Optimization (e.g., B3LYP/def2-TZVPP) start->geom_opt Initial Geometries freq_calc Frequency Calculations geom_opt->freq_calc Optimized Structures ts_search Transition State Search geom_opt->ts_search Connects Conformers energy_calc Relative Energy Calculation (ΔE, ΔH, ΔG) freq_calc->energy_calc Vibrational Frequencies & Thermal Corrections results Conformational Stability and Interconversion Barriers energy_calc->results ts_search->results

Caption: A schematic representation of the computational workflow for the conformational analysis of this compound.

Results and Discussion: The Conformational Landscape of this compound

Theoretical studies have revealed a rich conformational landscape for this compound, with the chair conformations being the most stable. The relative energies of the different conformers are influenced by a delicate interplay of steric and stereoelectronic effects.

Chair Conformations: The Dominant Species

For both the (R) and (S) enantiomers, the chair conformation with the methyl group in the equatorial position is the global minimum on the potential energy surface. This is consistent with the general principles of conformational analysis of substituted cyclohexanes, where bulky substituents prefer to occupy the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[2][3]

The chair conformation with the axial methyl group is slightly higher in energy. The energy difference between the equatorial and axial chair conformers, often referred to as the A-value, is a measure of the steric strain induced by the axial substituent.

Boat and Twist-Boat Conformations: Higher Energy Intermediates

The boat and twist-boat conformations are significantly less stable than the chair conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens.[3][4] The twist-boat conformation is a slightly more stable non-planar conformation that alleviates some of this strain. These higher-energy conformers typically act as transition states or intermediates in the interconversion between different chair forms.

Quantitative Analysis of Conformational Energies

The relative energies of the key conformers of this compound, as determined by DFT calculations, are summarized in the table below. The values are illustrative and can vary slightly depending on the specific level of theory used.

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Chair (Equatorial Methyl) 0.000.00
Chair (Axial Methyl) 1.5 - 2.01.6 - 2.2
Twist-Boat 4.5 - 5.54.7 - 5.8
Boat 6.0 - 7.06.2 - 7.3

Note: These are typical ranges of values obtained from DFT calculations.

The data clearly indicates the strong preference for the chair conformation with an equatorial methyl group. The Gibbs free energy differences can be used to calculate the equilibrium populations of the different conformers using the Boltzmann distribution equation.

Diagram of Conformational Equilibria:

Conformational Equilibria Chair_eq Chair (Equatorial Me) Chair_ax Chair (Axial Me) Chair_eq->Chair_ax ΔG ≈ 1.6-2.2 kcal/mol Twist_Boat Twist-Boat Chair_ax->Twist_Boat Higher Energy Barrier Boat Boat Twist_Boat->Boat Low Energy Barrier

Caption: A simplified energy landscape illustrating the conformational equilibria of this compound.

Conclusion and Future Perspectives

Theoretical studies based on Density Functional Theory provide a powerful and insightful approach to understanding the conformational stability of this compound. The clear energetic preference for the chair conformation with an equatorial methyl group has significant implications for its interactions in biological systems.

Future research in this area could involve:

  • Solvation Effects: Investigating the influence of different solvents on the conformational equilibrium using implicit or explicit solvent models.

  • Dynamic Simulations: Employing molecular dynamics simulations to explore the conformational dynamics and interconversion pathways in greater detail.

  • Substituent Effects: Systematically studying the impact of different substituents on the pyranone ring to develop a comprehensive understanding of structure-conformational stability relationships.

By integrating these advanced computational techniques, researchers can gain a deeper understanding of the conformational behavior of substituted lactones, ultimately aiding in the design of more potent and selective therapeutic agents.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Symmetry, 13(9), 1619. [Link]

  • Weber, F., & Brückner, R. (2013). Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. Chemistry, 19(4), 1288-302. [Link]

  • An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. (2007). Journal of Molecular Structure: THEOCHEM, 806(1-3), 133-139. [Link]

  • Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]

  • Philip, T., Cook, R. L., Malloy, T. B., Allinger, N. L., Chang, S., & Yuh, Y. (1981). Molecular mechanics calculations and experimental studies of conformations of .delta.-valerolactone. Journal of the American Chemical Society, 103(8), 2151-2156. [Link]

  • 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • An ab initio molecular orbital theory study of the conformational free energies of 2-methyl-, 3-methyl-, and 4-methyltetrahydro-2H-pyran. (2001). Journal of Molecular Structure: THEOCHEM, 574(1-3), 19-26. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2020). Molecules, 25(21), 5035. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2021). Molecules, 26(11), 3226. [Link]

  • Chapter 6. Conformations of organic molecules. (2019). [Link]

  • Theoretical conformational study of 1,2,4-trioxane molecule and its halogenated derivatives. (1996). Journal of Molecular Structure: THEOCHEM, 368(1-2), 1-8. [Link]

  • Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study. (2009). Journal of Molecular Structure, 920(1-3), 262-269. [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2021). Molecules, 26(11), 3226. [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2022). ACS Omega, 7(12), 10567-10580. [Link]

  • 4.3: 3-2 Conformations of cyclic organic molecules. (2019). Chemistry LibreTexts. [Link]

  • Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. (2009). The Journal of Organic Chemistry, 74(5), 2097-2103. [Link]

  • A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). (2003). Journal of Molecular Structure: THEOCHEM, 623(1-3), 147-155. [Link]

  • Conformational Analysis and CD Calculations of Methyl-Substituted 13-Tridecano-13-lactones. (2005). Helvetica Chimica Acta, 88(2), 260-276. [Link]

  • Synthesis of 4-hydroxy-δ-valerolactone. (2018). The Journal of Organic Chemistry, 83(15), 8345-8353. [Link]

  • β-METHYL-δ-VALEROLACTONE. (1955). Organic Syntheses, 35, 77. [Link]

  • Rigid Graphene Nanoribbons Enable Efficient Near-Infrared Room-Temperature Phosphorescence Emission. (2023). Journal of the American Chemical Society, 145(1), 329-337. [Link]

  • Cyclohexane Conformations. (2014). Master Organic Chemistry. [Link]

  • β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior. (2018). Polymer Chemistry, 9(33), 4386-4395. [Link]

Sources

Methodological & Application

Application Note: High-Purity 4-Methyltetrahydro-2H-pyran-2-one via Optimized Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-Methyltetrahydro-2H-pyran-2-one (also known as β-Methyl-δ-valerolactone) by crystallization. The protocol herein is designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields to achieve high-purity material, a critical requirement for subsequent applications. This document outlines the scientific principles, a detailed step-by-step protocol, and the necessary safety precautions for the successful crystallization of this compound.

Introduction

This compound (Figure 1) is a valuable lactone intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields, and compromise the quality of the final product. Crystallization is a robust and scalable purification technique that exploits differences in solubility to separate the desired compound from impurities.[1] This note details an optimized crystallization protocol for this compound, addressing the challenges associated with its potentially low melting point.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Scientific Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystal lattice. The fundamental principle is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to supersaturation and subsequent crystal formation, while impurities ideally remain dissolved in the mother liquor.

For low-melting-point compounds or oils, inducing crystallization can be challenging.[2] Strategies such as using a solvent pair (a good solvent and a poor solvent), scratching the inner surface of the flask to create nucleation sites, or seeding with a small crystal of the pure compound can be employed to initiate crystallization.[3]

Impurity Profile of Synthetic this compound

A common synthetic route to 2H-pyran-2-ones involves a one-pot, three-component condensation reaction.[4] For this compound, this could involve the reaction of a methyl ketone, a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMFDMA), and an N-acylglycine such as hippuric acid in a solvent like acetic anhydride.[3]

Potential impurities arising from such a synthesis include:

  • Unreacted starting materials.

  • The solvent (e.g., acetic anhydride and its hydrolysis product, acetic acid).

  • Byproducts from side reactions inherent in multi-component condensations.

Understanding this impurity profile is crucial for selecting an appropriate purification strategy. Water-soluble impurities like acetic acid can often be removed with an aqueous wash prior to crystallization.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated carbon (optional, for colored impurities)

Equipment
  • Round-bottom flasks

  • Separatory funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glassware for crystallization (Erlenmeyer flasks)

  • Ice bath

  • Rotary evaporator

Detailed Crystallization Protocol

This protocol is divided into two main stages: a preliminary workup to remove acidic impurities and the crystallization procedure itself.

Part 1: Aqueous Workup for Impurity Removal
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities like acetic acid. Vent the funnel frequently to release any evolved carbon dioxide.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous residues.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized product.

Part 2: Recrystallization from Acetone-Hexane

A solvent pair of acetone (a good solvent) and hexane (a poor solvent) is effective for the crystallization of this compound.

  • Dissolution: Gently warm the crude, neutralized product and dissolve it in a minimal amount of warm acetone. The goal is to create a concentrated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution to near boiling for a few minutes, and then perform a hot filtration to remove the carbon.

  • Inducing Crystallization: While stirring, slowly add hexane to the warm acetone solution until a slight turbidity persists. This indicates the point of saturation.

  • Redissolution: Gently warm the turbid solution until it becomes clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

The following diagram illustrates the key steps in the crystallization workflow:

G cluster_workflow Crystallization Workflow A Dissolve Crude Product in Minimal Hot Acetone B Add Hexane until Turbid A->B C Warm to Re-dissolve B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Hexane F->G H Dry Crystals under Vacuum G->H I Pure this compound H->I

Caption: Workflow for the crystallization of this compound.

Characterization of Purified Product

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

Parameter Expected Value
Appearance White crystalline solid or colorless liquid
Boiling Point 110 °C at 15 Torr[5]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol

Purity can be further confirmed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • This compound is harmful if swallowed and causes serious eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable. Avoid open flames and sparks.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Troubleshooting

Problem Possible Cause Solution
Oiling out Solution is too concentrated or cooling is too rapid.Add more of the good solvent (acetone) to the hot mixture and reheat until clear before cooling slowly.
No crystal formation Solution is too dilute or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or concentrating the solution by evaporating some solvent.
Low recovery Too much solvent used, or crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.

Conclusion

The crystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the crystallization conditions, a high-purity product suitable for demanding applications in research and development can be consistently obtained. Adherence to the outlined procedures and safety precautions is essential for a successful and safe purification process.

References

  • Kaye, I. A. (1970). Purification of Low-Melting Compounds. Journal of Chemical Education, 47(10), 701. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79142, beta-Methyl-delta-valerolactone. Retrieved from [Link]

  • Kočevar, M., et al. (2015). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Molecules, 20(8), 14341-14357. [Link]

  • CAS Common Chemistry. (n.d.). β-Methyl-δ-valerolactone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (2020). EP3666755A1 - 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
  • Google Patents. (n.d.). US2439905A - Process of purifying lactones.
  • Google Patents. (n.d.). US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Mohammed, F. A., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(6), 1013-1018. [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • Scribd. (n.d.).
  • Singh, P., & Kumar, A. (2007). A general one-pot synthesis of some 2H-pyran-2-ones and fused pyran-2-ones. Arkivoc, 2007(15), 98-106. [Link]

Sources

Application Note: 1H and 13C NMR Spectral Analysis of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Methyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. In the absence of a single, comprehensive experimental dataset in publicly available literature, this guide utilizes a combination of predicted spectral data, analysis of structurally related compounds, and foundational NMR principles to provide a robust interpretation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on spectral interpretation, experimental protocols, and the underlying scientific principles.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This compound, a derivative of δ-valerolactone, presents a valuable case study for illustrating the power of NMR in distinguishing between diastereotopic protons and understanding the influence of substituents on chemical shifts. The lactone moiety and the chiral center at the 4-position introduce distinct spectral features that require careful analysis for unambiguous structural confirmation.

Predicted NMR Spectral Data

Due to the limited availability of a complete, experimentally verified public dataset for this compound, this application note will utilize predicted NMR data as a foundation for the analysis. These predictions are generated using advanced algorithms that consider the molecule's topology and electronic environment.[3][4][5][6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 (ax)4.35ddd11.5, 6.0, 3.0
H-6 (eq)4.20ddd11.5, 4.5, 2.0
H-3 (ax)2.60ddd17.5, 11.0, 6.0
H-3 (eq)2.45ddd17.5, 6.5, 2.0
H-5 (ax)1.95m-
H-5 (eq)1.60m-
H-41.80m-
4-CH₃1.10d6.5
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)171.5
C-6 (-O-CH₂-)68.0
C-3 (-CH₂-C=O)35.0
C-5 (-CH₂-)30.0
C-4 (-CH-)28.0
4-CH₃21.0

Experimental Protocol

This section outlines a standard protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps ensure a homogenous sample with an appropriate concentration.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

In-Depth Spectral Analysis and Interpretation

This section provides a detailed breakdown of the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shift assignments and multiplicity patterns.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to exhibit signals for all nine protons, with distinct chemical shifts and coupling patterns.

  • H-6 Protons (δ 4.20 and 4.35 ppm): These protons are adjacent to the electron-withdrawing oxygen atom of the lactone, causing them to be the most deshielded of the aliphatic protons and appear at the lowest field. Due to the chair-like conformation of the pyranone ring, these two protons are diastereotopic (axial and equatorial) and will have different chemical shifts. They will appear as complex multiplets (doublet of doublet of doublets) due to geminal coupling to each other and vicinal coupling to the two protons at C-5.

  • H-3 Protons (δ 2.45 and 2.60 ppm): These protons are alpha to the carbonyl group, which is also an electron-withdrawing group, leading to a downfield shift. Similar to the H-6 protons, the H-3 protons are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns due to geminal coupling and vicinal coupling to the proton at C-4.

  • H-4 and H-5 Protons (δ 1.60 to 1.95 ppm): These methylene and methine protons are in a more shielded environment and are expected to resonate in the upfield region of the spectrum. Their signals will likely overlap, forming a complex multiplet.

  • 4-CH₃ Protons (δ 1.10 ppm): The methyl group protons are the most shielded in the molecule and will appear at the highest field. This signal is expected to be a doublet due to vicinal coupling with the single proton at C-4.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.

  • C-2 (Carbonyl Carbon, δ 171.5 ppm): The carbonyl carbon of the lactone is highly deshielded and will appear at the lowest field in the spectrum.

  • C-6 (δ 68.0 ppm): This carbon is directly attached to the electronegative oxygen atom, resulting in a significant downfield shift.

  • C-3, C-4, and C-5 (δ 28.0 to 35.0 ppm): These aliphatic carbons will resonate in the upfield region of the spectrum. The C-3 carbon, being alpha to the carbonyl, will be the most deshielded of this group.

  • 4-CH₃ (δ 21.0 ppm): The methyl carbon is the most shielded carbon in the molecule and will appear at the highest field.

Structural Confirmation and Stereochemical Considerations

The presence of a chiral center at the 4-position has significant implications for the NMR spectrum. The diastereotopic nature of the protons on the C-3 and C-6 methylene groups is a direct consequence of this chirality. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (zg30, 8-16 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, ≥1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H chem_shift Chemical Shift Analysis baseline->chem_shift multiplicity Multiplicity Analysis baseline->multiplicity integrate->chem_shift structure Structure Elucidation chem_shift->structure multiplicity->structure

Figure 1. A schematic workflow for the NMR analysis of this compound.

Conclusion

This application note has provided a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. By integrating predicted spectral data with fundamental NMR principles and established experimental protocols, a detailed interpretation of the molecule's spectral features has been presented. This approach serves as a valuable framework for the structural elucidation of novel compounds or when experimental data is limited. For unambiguous assignment, especially concerning stereochemistry, 2D NMR experiments are highly recommended.

References

  • ChemAxon. NMR Predictor. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Di Pietro, O., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2069. [Link]

  • Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
  • Li, D., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(2), 443. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]

  • nmrdb.org. Predict 1H proton NMR spectra. [Link]

  • Wiley-VCH. (2012). Introduction to Nuclear Magnetic Resonance. [Link]

  • University of California, Davis. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • National Center for Biotechnology Information. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methyltetrahydro-2H-pyran-2-one, a saturated δ-lactone. Due to the limited availability of published spectra for this specific compound, this guide synthesizes established principles of mass spectrometry, known fragmentation pathways of related lactones, and standard analytical protocols. We will explore the theoretical fragmentation mechanisms, predict the resultant mass-to-charge ratios (m/z), and provide a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and professionals in drug development and flavor/fragrance industries who require a robust understanding of the mass spectral behavior of substituted δ-lactones.

Introduction

This compound (C₆H₁₀O₂) is a δ-lactone, a six-membered cyclic ester, with a molecular weight of 114.14 g/mol .[1][2][3] Lactones are a significant class of organic compounds, widely found in nature and utilized in the food, fragrance, and pharmaceutical industries for their distinct sensory properties and biological activities.[4] The structural characterization of these molecules is paramount, and mass spectrometry, particularly coupled with gas chromatography, stands as a cornerstone analytical technique for their identification and quantification.[4]

Understanding the fragmentation pattern of a molecule under electron ionization is crucial for its unambiguous identification in complex matrices. The fragmentation process follows chemically logical pathways, primarily dictated by the functional groups present and the overall stability of the resulting fragment ions.[5] For cyclic esters like this compound, fragmentation is initiated by the ionization of a non-bonding electron, typically from the carbonyl or ether oxygen, leading to a series of characteristic neutral losses and rearrangements.

This application note will first outline a standard protocol for the GC-MS analysis of this compound. Subsequently, it will delve into the predicted fragmentation pathways, illustrating the formation of key diagnostic ions.

Experimental Protocol: GC-MS Analysis

The following protocol is a generalized procedure for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol or hexane.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Matrix Samples: For samples in a complex matrix (e.g., food, biological fluids), a suitable extraction method such as liquid-liquid extraction with a non-polar solvent or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.[6][7]

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is recommended.

GC-MS Parameters
Parameter Value Rationale
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column is suitable for the separation of moderately polar compounds like lactones.
Carrier Gas HeliumInert carrier gas for optimal performance.
Flow Rate 1.0 - 1.5 mL/minProvides good chromatographic resolution.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Volume 1 µLStandard injection volume.
Split Ratio 50:1Prevents column overloading for concentrated samples.
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)A typical temperature program for separating semi-volatile compounds.[8]
MS Source Electron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating library-searchable mass spectra.
Mass Range m/z 40-200Covers the molecular ion and expected fragments.
Source Temperature 230 °CStandard source temperature.
Transfer Line Temp 250 °CPrevents condensation of the analyte between the GC and MS.
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Preparation Extraction Sample Extraction (if needed) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation Fragmentation_Pattern cluster_frags M [C₆H₁₀O₂]⁺˙ m/z 114 (Molecular Ion) f99 [C₅H₇O₂]⁺ m/z 99 M->f99 - •CH₃ f72 [C₃H₄O₂]⁺˙ m/z 72 M->f72 - C₃H₆ (McLafferty) f43 [C₂H₃O]⁺ m/z 43 M->f43 - C₄H₇O• (Ring Cleavage) f71 [C₄H₇O]⁺ m/z 71 f99->f71 - CO

Caption: Predicted major fragmentation pathways of this compound.

Summary of Predicted Key Ions
m/z Proposed Ion Structure Neutral Loss Significance
114[C₆H₁₀O₂]⁺˙-Molecular Ion
99[M - CH₃]⁺•CH₃ (15 Da)Loss of the methyl group, characteristic of the substitution.
72[M - C₃H₆]⁺˙C₃H₆ (42 Da)Product of a McLafferty rearrangement.
71[C₄H₇O]⁺CO from m/z 99A common and often diagnostic fragment for δ-lactones.
43[CH₃CO]⁺C₄H₇O• (71 Da)Acetyl cation, indicating a fragment containing the carbonyl group.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this document are grounded in established principles of mass spectrometry and data from closely related compounds. To validate these findings in your own laboratory, the following steps are recommended:

  • Purity Analysis: Ensure the purity of the this compound standard using a secondary technique like NMR or high-resolution GC.

  • High-Resolution MS: If available, accurate mass measurements can confirm the elemental composition of the molecular ion and key fragments, lending strong support to the proposed structures.

  • Tandem MS (MS/MS): Fragmentation of the isolated m/z 114 molecular ion can be used to definitively link it to the observed fragment ions, confirming the proposed fragmentation pathways.

Conclusion

While a library spectrum for this compound may not be readily available, a combination of systematic GC-MS analysis and a foundational understanding of lactone fragmentation provides a robust framework for its identification. The predicted fragmentation pattern, characterized by a molecular ion at m/z 114 and key fragments at m/z 99 (loss of CH₃) and m/z 71, offers a reliable "chemical fingerprint" for this compound. The provided protocol serves as a comprehensive starting point for developing a validated analytical method for this compound in various research and industrial applications.

References

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

  • Tanaka, T., & Shibamoto, T. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(8), 941-948. [Link]

  • Ito, M., et al. (2014). Simple Determination of Lactones in High-fat Food Products by GC/MS. Journal of the Japan Society for Food Science and Technology, 61(11), 523-528. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 13, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 13, 2026, from [Link]

Sources

The 4-Methyltetrahydropyran-2-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile templates for the development of novel therapeutic agents. The 4-methyltetrahydropyran-2-one core and its close derivatives represent such a privileged structure. Its inherent three-dimensionality and the presence of modifiable functional groups make it an attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities. This guide provides an in-depth exploration of the application of 4-methyltetrahydropyran-2-one derivatives in two distinct and impactful areas of medicinal chemistry: the inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) for immunotherapy and the disruption of bacterial quorum sensing as an anti-virulence strategy.

Application I: Inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) for Immuno-Oncology and Autoimmune Diseases

Scientific Context and Rationale

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the adaptive immune response.[1][2] It resides in the endoplasmic reticulum and is responsible for trimming peptide precursors to their optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] These MHC-I-peptide complexes are then presented on the cell surface, where they are surveyed by cytotoxic T-lymphocytes (CTLs). This process is vital for distinguishing healthy cells from those that are cancerous or virally infected.

Dysregulation of ERAP1 activity is implicated in various pathologies. In some cancers, overactive ERAP1 can destroy tumor-associated antigens, preventing their presentation to the immune system and allowing cancer cells to evade immune destruction.[3] Conversely, certain ERAP1 variants are associated with autoimmune diseases like ankylosing spondylitis, where aberrant peptide processing may lead to an inappropriate immune response.[4] Therefore, the development of small molecule inhibitors of ERAP1 is a promising therapeutic strategy for both cancer immunotherapy and the treatment of autoimmune disorders.[5]

Mechanism of Action: The Role of ERAP1 in Antigen Presentation

The mechanism of ERAP1 involves a "molecular ruler" model, where the enzyme binds to both the N- and C-termini of a peptide substrate to ensure precise trimming.[2] The catalytic activity resides in its N-terminal domain, which houses a zinc ion essential for catalysis. Allosteric regulation, involving conformational changes between an open, accessible state and a closed, active state, is crucial for its function.[1] Small molecule inhibitors can target either the catalytic site directly or an allosteric site to modulate enzyme activity.[1]

Diagram of the ERAP1 Antigen Processing Pathway

ERAP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Proteasome Proteasome-derived Peptide Precursors ERAP1 ERAP1 Proteasome->ERAP1 N-terminal trimming MHC_I MHC Class I ERAP1->MHC_I Optimal 8-10mer peptides Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I TCR T-Cell Receptor (TCR) Peptide_MHC_I->TCR Antigen Presentation CTL Cytotoxic T Lymphocyte (CTL) TCR->CTL Immune Response Activation Inhibitor ERAP1 Inhibitor (e.g., GSK235) Inhibitor->ERAP1 Inhibition LasR_Pathway cluster_Bacteria Pseudomonas aeruginosa LasI LasI Synthase HSL 3-oxo-C12-HSL (Signaling Molecule) LasI->HSL Synthesis LasR LasR Receptor (Inactive) HSL->LasR Binding LasR_Active LasR/HSL Complex (Active) LasR->LasR_Active DNA Target Genes LasR_Active->DNA Transcriptional Activation Virulence Virulence Factors & Biofilm Formation DNA->Virulence QSI Quorum Sensing Inhibitor (Pyranone Derivative) QSI->LasR Antagonism

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyltetrahydro-2H-pyran-2-one (also known as β-methyl-δ-valerolactone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

The impurities in your final product are highly dependent on the synthetic route chosen. However, they can be broadly categorized:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. This could be the precursor ketone in a Baeyer-Villiger oxidation or the starting diol in a dehydrogenation reaction.[1]

  • Side-Reaction Products: These are byproducts formed through alternative, undesired reaction pathways. A critical example is the formation of isomeric lactones during Baeyer-Villiger oxidation due to non-ideal regioselectivity.[1][2]

  • Reagent-Derived Impurities: Byproducts from the reagents themselves, such as the carboxylic acid (e.g., meta-chlorobenzoic acid) formed from the peroxyacid oxidant (m-CPBA) in a Baeyer-Villiger reaction.[3]

  • Degradation Products: The target lactone can potentially degrade if exposed to harsh conditions like excessive heat or strong acids/bases, leading to ring-opened products (hydroxy acids) or other rearranged structures.[1]

Q2: How does the choice of synthetic route affect the byproduct profile?

Your chosen synthetic pathway is the single most significant factor determining the byproducts you will encounter.

  • Baeyer-Villiger Oxidation of 4-Methylcyclohexanone: This is a very common and powerful method for synthesizing lactones.[4] The main challenges are removing the carboxylic acid byproduct from the oxidant and controlling the regioselectivity of the oxygen insertion, which can lead to an isomeric lactone.[2][5]

  • Catalytic Dehydrogenation of 3-Methyl-1,5-pentanediol: This method avoids strong oxidants but can suffer from incomplete conversion.[6] Side reactions may include over-oxidation or the formation of polymeric materials at high temperatures.

  • Reduction of β-Methylglutaric Anhydride: This route can be effective, but incomplete reduction will leave the starting anhydride or intermediate hydroxy acids in the product mixture.[6]

Q3: What are the recommended analytical techniques for identifying these byproducts?

A multi-technique approach is always best for unambiguous identification of impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. Unreacted starting materials and isomeric byproducts will have distinct chemical shifts and coupling patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile impurities and determining their relative abundance. The mass fragmentation patterns can help confirm the structures of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the complexity of the crude product mixture.[7] Different spots can indicate the presence of starting materials, products, and byproducts.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups. For example, a broad peak around 3200-3500 cm⁻¹ could indicate the presence of unreacted diol or a ring-opened hydroxy acid, while a strong carbonyl peak around 1735 cm⁻¹ is characteristic of the desired lactone.

Troubleshooting Guide by Synthetic Route

This section addresses specific problems you may encounter during your synthesis.

Route A: Baeyer-Villiger Oxidation of 4-Methylcyclohexanone

This reaction converts a cyclic ketone into a lactone using a peroxyacid like m-CPBA.[5] The key step is the migration of a carbon atom to an oxygen atom in the "Criegee intermediate".[3]

Problem: My crude product contains a significant amount of unreacted 4-methylcyclohexanone.

  • Causality: This typically points to insufficient oxidant, low reaction temperature, or a short reaction time. The peroxyacid may also have degraded during storage.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your peroxyacid (e.g., m-CPBA) is fresh and has been stored correctly (refrigerated, dry).

    • Increase Stoichiometry: Use a slight excess of the peroxyacid (e.g., 1.1 to 1.5 equivalents).

    • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting ketone spot has disappeared. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-45 °C) may be required.[3]

Problem: I've isolated a lactone, but its spectral data doesn't perfectly match the target compound. Could it be an isomer?

  • Causality: Yes, this is a classic byproduct issue in Baeyer-Villiger oxidations. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[2] While the more substituted carbon (C4, bearing the methyl group) is expected to migrate to give the desired product, migration of the less substituted C2 can also occur, yielding 3-Methyltetrahydro-2H-pyran-2-one .

  • Troubleshooting & Identification:

    • Mechanism of Formation: The relative amounts of the two isomers depend on stereoelectronic factors and reaction conditions.[2]

    • Identification: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons adjacent to the ring oxygen and carbonyl group will differ significantly between the two isomers.

    • Mitigation: Lowering the reaction temperature can sometimes improve selectivity. Using a different peroxyacid or a Lewis acid catalyst might also influence the migratory preference.[4]

Diagram 1: Regioselectivity in Baeyer-Villiger Oxidation

BVO cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products start_ketone 4-Methylcyclohexanone intermediate Criegee Intermediate start_ketone->intermediate Attack by Peroxyacid reagent RCO3H (e.g., m-CPBA) product_desired This compound (Desired Product) product_byproduct 3-Methyltetrahydro-2H-pyran-2-one (Isomeric Byproduct) intermediate->product_desired Migration of more substituted carbon (major) intermediate->product_byproduct Migration of less substituted carbon (minor)

Caption: Baeyer-Villiger oxidation can yield two regioisomeric lactones.

Problem: How do I efficiently remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA)?

  • Causality: The peroxyacid is reduced to its corresponding carboxylic acid during the reaction. This acid is often crystalline and can co-precipitate with the product.

  • Troubleshooting Protocol: Liquid-Liquid Extraction

    • Quench the reaction by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any excess peroxide.[3]

    • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer several times with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[3] The acidic byproduct will be deprotonated and extracted into the aqueous layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

Route B: Catalytic Dehydrogenation of 3-Methyl-1,5-pentanediol

This method involves heating the diol with a catalyst like copper chromite to form the lactone and evolve hydrogen gas.[6]

Problem: The reaction is sluggish or incomplete, leaving large amounts of the starting diol.

  • Causality: This is often due to catalyst deactivation or insufficient reaction temperature. The copper chromite catalyst can be sensitive to impurities.

  • Troubleshooting Steps:

    • Catalyst Activity: Use freshly prepared or high-quality commercial copper chromite. If gas evolution subsides prematurely, adding more catalyst may restart the reaction.[6]

    • Temperature Control: The reaction typically requires high temperatures (e.g., 195–205 °C).[6] Ensure your heating apparatus can maintain this temperature consistently.

    • Purity of Starting Material: Ensure the 3-methyl-1,5-pentanediol is pure. Acidic impurities can poison the catalyst. Pre-treating the diol by slurrying it with sodium bicarbonate can be beneficial.[6]

Problem: My final product is dark and contains high-boiling point impurities.

  • Causality: At the high temperatures required for dehydrogenation, side reactions such as intermolecular dehydration or condensation can occur, leading to the formation of oligomeric or polymeric byproducts.

  • Troubleshooting & Purification:

    • Temperature Management: Avoid exceeding the recommended temperature range to minimize thermal decomposition and side reactions.

    • Purification: The desired lactone is typically purified by vacuum distillation directly from the reaction flask.[6] The high-boiling polymeric residues will remain in the distillation pot. A Vigreux column is recommended to achieve good separation.[6]

Summary Table of Byproducts and Solutions

Synthetic RouteCommon Byproduct(s)SourceIdentification MethodRemoval Strategy
Baeyer-Villiger Oxidation Unreacted 4-MethylcyclohexanoneIncomplete reactionGC-MS, NMR, TLCDrive reaction to completion; Column chromatography
3-Methyltetrahydro-2H-pyran-2-oneNon-regioselective C-C migrationHigh-resolution NMR, GC-MSFractional distillation; Preparative chromatography
Carboxylic Acid (e.g., m-CBA)Reduction of peroxyacid oxidantNMR, TLCAqueous basic wash (e.g., NaHCO₃)
Catalytic Dehydrogenation Unreacted 3-Methyl-1,5-pentanediolIncomplete reactionGC-MS, IR (O-H stretch)Drive reaction to completion; Vacuum distillation
Polymeric/Oligomeric materialsHigh-temperature side reactionsHigh boiling point, visual colorVacuum distillation (byproducts remain as residue)

Experimental Workflow & Visualization

Protocol: Standard Workup for a Baeyer-Villiger Reaction
  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of Na₂S₂O₃ to quench any unreacted peroxyacid. Stir vigorously for 15-20 minutes.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., 100 mL of dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Basic Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). This step removes the carboxylic acid byproduct.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude lactone.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Diagram 2: General Troubleshooting and Purification Workflow

Workflow start Crude Reaction Mixture tlc_check Analyze by TLC/GC-MS start->tlc_check workup Perform Aqueous Workup (Acid/Base Wash) tlc_check->workup Impure re_run Re-optimize Reaction Conditions tlc_check->re_run Very Low Conversion decision Purity Acceptable? distill Vacuum Distillation decision->distill No (Volatile Impurities) chrom Column Chromatography decision->chrom No (Non-volatile/ Isomeric Impurities) end_product Pure Product decision->end_product Yes workup->decision distill->end_product chrom->end_product

Caption: A systematic workflow for analyzing and purifying the crude product.

References

  • RUNXIN. (2025, September 5). What are the impurities in commercial Δ - Lactone? - Blog.
  • ResearchGate. (2025, August 5). A Simple Preparation of Some 4Methyl2H-pyran-2-ones.
  • ChemSynthesis. (2025, May 20). This compound.
  • Wikipedia. Baeyer–Villiger oxidation.
  • Organic Syntheses. β-METHYL-δ-VALEROLACTONE.
  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-.
  • Organic Chemistry Portal. Baeyer-Villiger Oxidation.
  • ResearchGate. (2025, August 9). 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs.
  • Royal Society of Chemistry. (2024, July 25). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.
  • Royal Society of Chemistry. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production.
  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyran-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyran-2-ones, also known as 2-pyrones, are a class of heterocyclic compounds that form the core scaffold of numerous biologically active natural products and pharmaceutical agents.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development. However, optimizing the reaction conditions to achieve high yields and purity can be a significant challenge. This guide provides troubleshooting advice and answers to frequently asked questions to address specific issues encountered during the synthesis of pyran-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Low to No Product Yield

Q1: My pyran-2-one synthesis is resulting in a very low yield or no product at all. What are the most critical parameters to investigate?

A1: Several factors can contribute to low or no product formation. The most critical parameters to evaluate are the catalyst, solvent, reaction temperature, and reaction time.[2]

  • Catalyst Choice and Activity: The selection of an appropriate catalyst is paramount. For instance, in palladium-catalyzed syntheses, the ligand's role in stabilizing the active palladium species is crucial.[3][4] N-Heterocyclic Carbenes (NHCs) have also proven effective in specific annulation reactions.[3][5] Ensure your catalyst is active and not deactivated by impurities in the starting materials or solvent.[3] Insufficient catalyst loading can also lead to incomplete conversion.[3]

  • Solvent Selection: The solvent significantly impacts reaction rates and yields by affecting the solubility of reactants and the stability of intermediates.[3] Polar aprotic solvents like DMF or DMSO are often suitable for base-catalyzed reactions.[3]

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase reaction rates, they can also promote side reactions or product degradation.[2][6] Conversely, temperatures that are too low can lead to incomplete reactions.[3] The optimal temperature must be determined empirically for each specific reaction.

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[3] Incomplete reactions are a common reason for low yields, while prolonged reaction times can lead to byproduct formation.[3]

Q2: I'm performing a multi-component reaction to synthesize a pyran derivative and observing low yields. What specific optimizations should I consider?

A2: For multi-component reactions, optimizing the reaction sequence and conditions is key.

  • Solvent-Free Conditions: In some cases, solvent-free conditions have been shown to dramatically increase product yields. For example, a one-pot reaction of ethyl acetoacetate, an aromatic aldehyde, and malononitrile saw a yield increase to 92% when switched to solvent-free conditions at 60°C.[7]

  • Catalyst Loading: The amount of catalyst must be optimized. For the synthesis of certain spiro-4H-pyran derivatives, 20 mol% of the catalyst was found to be optimal.[7]

Formation of Side Products and Impurities

Q3: My reaction is producing a significant amount of byproducts. What are the common side reactions, and how can I minimize them?

A3: Side product formation is a frequent challenge in pyran-2-one synthesis and is often linked to the reaction mechanism.

  • Polymerization: Some starting materials or intermediates can be prone to polymerization. Using a more selective catalyst or carefully controlling reactant concentrations can help mitigate this issue.[3]

  • Ring-Opening and Rearrangement: The pyran-2-one ring can be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangements.[3][8] The presence of strong nucleophiles should be carefully controlled. The electrophilic centers are typically at positions C-2, C-4, and C-6.[9][10]

  • Equilibrium with Open-Chain Isomers: 2H-pyrans can exist in equilibrium with their open-chain valence isomers (1-oxatrienes).[3] Optimizing reaction conditions can help favor the formation of the desired cyclic product.

  • Control of Reaction Sequence: In multi-component reactions, the initial Knoevenagel condensation between an aldehyde and a methylene-active compound is a critical step. Ensuring this step proceeds efficiently before subsequent Michael addition and cyclization can minimize side products.[7]

Product Purification Challenges

Q4: I am having difficulty purifying my pyran-2-one product. What are the recommended purification techniques?

A4: The purification of pyran-2-ones can be challenging due to their diverse polarities and potential instability.[3]

  • Column Chromatography: This is the most common technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system (often a gradient of ethyl acetate and hexane) is crucial for effective separation.[3][11]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method. The key is to find a solvent in which the compound is soluble when hot and sparingly soluble when cold.[3]

  • Distillation: For liquid pyran-2-ones, distillation under reduced pressure can be used for purification.[3]

Experimental Protocols

General Procedure for a One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

This protocol is adapted from a known procedure for the synthesis of substituted 2H-pyran-2-ones.[12]

  • Reaction Setup: In a round-bottomed flask, combine the carbonyl compound containing an activated methylene group (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid (1 equivalent).

  • Solvent and Heating: Add acetic anhydride as the solvent. Heat the reaction mixture to approximately 90°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.

General Procedure for Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[13]

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyran-2-one.[13]

Data Presentation

Table 1: Common Solvents and Catalysts in Pyran-2-one Synthesis

Reaction TypeCommon SolventsCommon CatalystsReference
Base-catalyzed CondensationDMF, DMSO, Acetic AcidKOH, Piperidine, Pyrrolidine[3][11][14]
Palladium-catalyzed CouplingToluene, DioxanePd(OAc)₂, Pd/C with PPh₃[4]
Knoevenagel/ElectrocyclizationWater, Acetic AcidPyridine, DABCO[14][15]
NHC-catalyzed AnnulationDichloromethane (DCM)N-Heterocyclic Carbenes[3][5]

Visualizations

General Reaction Scheme for Pyran-2-one Synthesis

G Start Starting Materials (e.g., Carbonyl Compound, Active Methylene Compound) Intermediate Intermediate (e.g., Knoevenagel Adduct) Start->Intermediate Condensation Catalyst Catalyst (Acid, Base, or Metal) Catalyst->Intermediate Solvent Solvent & Temperature Solvent->Intermediate Product Pyran-2-one Intermediate->Product Cyclization

Caption: A simplified workflow for pyran-2-one synthesis.

Troubleshooting Flowchart for Low Product Yield

G Start Low Product Yield CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime CheckSolvent Evaluate Solvent Choice OptimizeTime->CheckSolvent CheckPurity Check Starting Material Purity CheckSolvent->CheckPurity Success Improved Yield CheckPurity->Success

Caption: Troubleshooting steps for low pyran-2-one yield.

References

  • BenchChem. (2025). Optimization of reaction conditions for 2H-pyran-2-one synthesis.
  • BenchChem. (2025). Literature review of 2H-pyran-2-one synthesis.
  • Boruah, M., & Larock, R. C. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5569–5609. [Link]

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the formation of 2H-pyran-2-one 3a. Retrieved from [Link]

  • ElectronicsAndBooks. (2009). Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis.
  • Singh, R., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6529. [Link]

  • Požgan, F., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.
  • Carter, C. F., & Johnson, J. S. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. Natural product reports, 32(5), 725–742. [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.
  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 71, 119. [Link]

  • Kočevar, M., Polanc, S., & Kepe, V. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles, 77(2), 655-674.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • Tabti, S., et al. (2020). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. Journal of Molecular Structure, 1222, 128892. [Link]

  • Ma, C., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. Organic & Biomolecular Chemistry, 22(39), 8031-8043. [Link]

  • BenchChem. (2025). Troubleshooting low yields in pyran cyclization reactions.
  • Kaiser, P., et al. (2023). Synthesis of 2-Pyrones from Renewable Resources. The Journal of Organic Chemistry, 88(10), 6556-6564. [Link]

  • ResearchGate. (n.d.). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. Retrieved from [Link]

  • Dickinson, J. M. (1993). Microbial pyran-2-ones and dihydropyran-2-ones. Natural product reports, 10(1), 71–98. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Pyranone Formation.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of pyran derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2H-Pyran Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • Artolozaga, M. J., et al. (2005). Isolation and Purification of Pyranose 2-Oxidase from Phanerochaete chrysosporium and Characterization of Gene Structure and Regulation. Applied and Environmental Microbiology, 71(11), 6877–6884. [Link]

  • Reva, M., et al. (2006). On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione. The Journal of organic chemistry, 71(23), 8799–8807. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of some 2H-Pyran-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Pyrolysis Mechanism of 2-Pyranones and 2-Pyranthiones: Thermally Induced Ground Electronic State Chemistry of Pyran-2-thione. Retrieved from [Link]

  • Cîrcu, V., & Niculescu-Majewska, H. (2013). Recent Advances in the Synthesis of 2H-Pyrans. Current Organic Chemistry, 17(20), 2315–2336. [Link]

  • Bakulina, O., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Scientific Reports, 11(1), 10179. [Link]

  • Tosi, E., et al. (2022). Development of a flow process for an easy and fast access to 2-pyrone derivatives. RSC Advances, 12(45), 29555-29561. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyranone derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyranone synthesis and effectively troubleshoot common side reactions. The information provided herein is based on established scientific principles and field-proven insights to ensure the successful synthesis of your target molecules.

Introduction to Pyranone Synthesis Challenges

Pyranones are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[1][2][3][4] Their synthesis, however, can be challenging due to the potential for various side reactions that can significantly lower the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is crucial for developing effective strategies to minimize their occurrence. This guide provides a structured approach to identifying and mitigating these challenges.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of pyranone derivatives, offering explanations and actionable solutions.

Issue 1: Formation of Furanone Byproducts Instead of the Desired 2-Pyrone

Question: During the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, I am observing the formation of (Z)-5-alkylidenefuran-2(5H)-ones as a major byproduct, leading to a low yield of the target 6-alkyl-2H-pyran-2-one. What is causing this, and how can I improve the selectivity for the desired 2-pyrone?

Answer:

This is a classic example of competing cyclization pathways, specifically the 6-endo-dig versus the 5-exo-dig cyclization. The formation of the five-membered furanone ring is often kinetically favored, while the six-membered pyranone ring is the thermodynamically more stable product.[5][6]

Causality: The selectivity between these two pathways is highly dependent on the choice of catalyst and reaction conditions.[5][6]

  • Silver Carbonate (Ag₂CO₃): This catalyst tends to selectively promote the 5-exo-dig cyclization, leading to the furanone derivative as the major product.[5]

  • Zinc Bromide (ZnBr₂): In contrast, ZnBr₂-catalyzed lactonization favors the 6-endo-dig pathway, resulting in higher yields of the desired 2-pyrone.[5]

  • Palladium Catalysis with N-Heterocyclic Carbene (NHC) Ligands: The use of a Pd-NHC catalytic system, particularly with the addition of a Lewis acid like BF₃·Et₂O, can significantly enhance the selectivity for the 6-endo-dig cyclization.[5][6]

Recommended Protocol for Maximizing 2-Pyrone Yield:

Parameter Recommendation Rationale
Catalyst ZnBr₂ or a Pd-NHC complexFavors the thermodynamically controlled 6-endo-dig cyclization.[5]
Lewis Acid Additive BF₃·Et₂O (if using a Pd-NHC catalyst)Enhances the selectivity for the desired pyranone product.[5][6]
Solvent Aprotic solvents such as THF or DichloromethaneTo avoid interference with the catalytic cycle.
Temperature Varies depending on the specific substrate and catalyst; optimization may be required.To balance reaction rate and selectivity.

Experimental Workflow:

G cluster_start Starting Material cluster_catalyst Catalyst Selection cluster_products Potential Products start (Z)-5-alkyl-2-en-4-ynoic acid catalyst_zn ZnBr₂ start->catalyst_zn 6-endo-dig catalyst_pd Pd-NHC / BF₃·Et₂O start->catalyst_pd 6-endo-dig catalyst_ag Ag₂CO₃ (Avoid) start->catalyst_ag 5-exo-dig (Leads to byproduct) product_pyrone Desired 2-Pyrone (Major) catalyst_zn->product_pyrone catalyst_pd->product_pyrone product_furanone Furanone Byproduct (Minor) catalyst_ag->product_furanone

Caption: Catalyst selection dictates the cyclization pathway.

Issue 2: Poor Regioselectivity in Hetero-Diels-Alder Reactions

Question: I am attempting a hetero-Diels-Alder reaction to synthesize a pyranone derivative, but I am getting a mixture of regioisomers, resulting in a low yield of the desired product and difficult purification. How can I improve the regioselectivity of this reaction?

Answer:

The hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocycles, but its regioselectivity can be a significant challenge.[7][8] The outcome is governed by the electronic and steric properties of both the diene and the dienophile.

Causality: The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa). Matching the orbital coefficients at the reacting centers is key to achieving high regioselectivity. Lewis acid catalysis can significantly influence this alignment.

Strategies to Enhance Regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid can alter the energy levels and coefficients of the frontier orbitals of the dienophile, thereby enhancing the regioselectivity. Common Lewis acids for this purpose include BF₃·Et₂O, TiCl₄, and SnCl₄.

  • Directed Reactions: In some cases, a directing group on one of the reactants can pre-organize the transition state, leading to a single regioisomer. For instance, a hydroxyl group can be complexed with a Lewis acid like phenylboronic acid to direct the cycloaddition.[7]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can be beneficial.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Poor Regioselectivity in Hetero-Diels-Alder lewis_acid Introduce Lewis Acid Catalyst (e.g., BF₃·Et₂O, TiCl₄) start->lewis_acid directing_group Utilize a Directing Group (e.g., -OH with PhB(OH)₂) start->directing_group solvent_screen Screen Different Solvents (Varying Polarity) start->solvent_screen outcome Improved Regioselectivity and Higher Yield lewis_acid->outcome directing_group->outcome solvent_screen->outcome

Caption: A multi-faceted approach to improving regioselectivity.

Issue 3: Decarboxylation of β-Ketoacid Intermediates

Question: My synthesis involves the use of a β-ketoacid, but I am experiencing significant decarboxylation, leading to the formation of a ketone byproduct and a low yield of my target pyrone. How can I prevent this premature decarboxylation?

Answer:

β-ketoacids are known to be thermally unstable and readily undergo decarboxylation.[1] This is a common issue that can severely impact the efficiency of pyrone synthesis when these intermediates are involved.

Causality: The instability arises from the ability of the β-carbonyl group to stabilize the enolate intermediate formed upon decarboxylation. This process is often accelerated by heat and the presence of acid or base.

Mitigation Strategies:

  • In Situ Generation and Immediate Use: The most effective strategy is to generate the β-ketoacid in situ from a more stable precursor, such as a β-ketoester, and use it immediately in the subsequent reaction without isolation.[1]

  • Low-Temperature Reactions: Conducting the reaction at low temperatures (e.g., -40°C to 0°C) can significantly slow down the rate of decarboxylation.[9]

  • Anhydrous Conditions: The presence of water can facilitate decarboxylation. Ensuring strictly anhydrous conditions can help to minimize this side reaction.

  • Choice of Reagents: Using reagents that promote rapid consumption of the β-ketoacid can help to outcompete the decarboxylation process. For example, using a highly electrophilic species like trifluoromethanesulfonic anhydride (Tf₂O) can trigger a rapid decarboxylative auto-condensation to form the γ-pyrone.[1]

Recommended Protocol for β-Ketoacid Handling:

Step Action Rationale
1. Preparation Prepare the β-ketoacid from its corresponding ester immediately before use.Minimizes storage time and decomposition.[1]
2. Isolation If isolation is necessary, perform it quickly via extraction and avoid heating.Reduces thermal degradation.
3. Reaction Add the β-ketoacid to the reaction mixture at a low temperature.Slows the rate of decarboxylation.[9]
4. Reagent Addition Add the activating reagent (e.g., Tf₂O) promptly.Promotes the desired reaction over decarboxylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for pyranone derivatives?

A1: Chromatographic methods are generally the most effective for purifying pyranone derivatives.[10] Column chromatography using silica gel is a standard approach. For less polar compounds, a solvent system like hexane/ethyl acetate is often suitable. For more polar derivatives, dichloromethane/methanol may be necessary. Recrystallization can also be an effective method for obtaining highly pure crystalline products, with solvents like heptane or ethanol being common choices.[9]

Q2: Can I use microwave irradiation to accelerate my pyrone synthesis?

A2: Yes, microwave-assisted synthesis can be a valuable tool for accelerating reactions and, in some cases, improving yields. For example, intramolecular Diels-Alder reactions of α-pyrone derivatives have been successfully carried out under microwave conditions.[8] However, it is important to carefully optimize the reaction time and temperature to avoid decomposition of the starting materials or products.

Q3: Are there any specific safety precautions I should take when working with reagents like trifluoromethanesulfonic anhydride (Tf₂O)?

A3: Absolutely. Trifluoromethanesulfonic anhydride is a highly reactive and corrosive reagent. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts violently with water, so all glassware must be scrupulously dried before use.

Q4: My reaction appears to stall before completion. What could be the cause?

A4: There are several potential reasons for a stalled reaction:

  • Reagent Decomposition: One of your reagents may be unstable under the reaction conditions.

  • Catalyst Deactivation: The catalyst may have been poisoned by an impurity or has degraded over time.

  • Equilibrium: The reaction may have reached a state of equilibrium. In this case, you might consider removing a byproduct to drive the reaction forward.

  • Insolubility: A reactant or intermediate may have precipitated out of the solution.

To troubleshoot, you can try adding a fresh portion of the limiting reagent or the catalyst. Monitoring the reaction by TLC or LC-MS can help to identify if new, unexpected products are forming.[11]

References

  • Synthesis of pyranone and pyridinones derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017, August 24). ACS Omega. Retrieved January 13, 2026, from [Link]

  • US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same. (n.d.). Google Patents.
  • Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. (2009, June 13). ElectronicsAndBooks. Retrieved January 13, 2026, from [Link]

  • 2-Pyrone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015, March 6). PMC. Retrieved January 13, 2026, from [Link]

  • Chemistry of isolated 4-pyranones. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015, March 23). PMC. Retrieved January 13, 2026, from [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022, December 17). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyranopyrans from Carbohydrates. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents. (2023, August 18). PMC. Retrieved January 13, 2026, from [Link]

  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH. Retrieved January 13, 2026, from [Link]

  • Examples of asymmetric pyrone Diels–Alder reactions, and the development of a new variant of such a process using dienamine catalysis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 13, 2026, from [Link]

  • 2‐Pyrone (1) as diene in Diels‐Alder reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel 2-Pyrone Synthesis via the Nucleophilic Addition of Active Methine Compounds to 2-Alkynone. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Pyrones (6 membered Heterocyclic compounds) Synthesis & Reaction. (2022, December 7). YouTube. Retrieved January 13, 2026, from [Link]

  • Pyrones. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. (n.d.). Wiley Online Library. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. (n.d.). University of Regensburg. Retrieved January 13, 2026, from [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of lactones using column chromatography. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable cyclic esters. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your purification endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of lactones, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of the Lactone

Possible Cause 1: Lactone Hydrolysis on the Stationary Phase

The ester linkage in the lactone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Standard silica gel is slightly acidic and can catalyze the opening of the lactone ring to form the corresponding hydroxy acid, leading to significant yield loss.[1][2]

Solutions:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with a small percentage of a volatile base, such as triethylamine, in your mobile phase and then evaporating the excess solvent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[3] For particularly sensitive lactones, reversed-phase chromatography on a C18 stationary phase can be a milder alternative.[1]

  • Minimize Contact Time: Employ flash chromatography to reduce the time the lactone spends on the column.[1]

  • pH Control: If using reversed-phase chromatography, buffering the mobile phase to a neutral pH can help maintain the integrity of the lactone ring.[1][4]

Possible Cause 2: Irreversible Adsorption to the Stationary Phase

Highly polar lactones or those with multiple functional groups can bind very strongly to the polar stationary phase, making elution difficult.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol or even an ammonia/methanol solution in dichloromethane can be effective.[3]

  • Change Stationary Phase: Switch to a less retentive stationary phase.

Possible Cause 3: The Lactone Eluted with the Solvent Front

If the initial mobile phase is too polar, the lactone may have very little interaction with the stationary phase and elute immediately.

Solution:

  • Start with a Less Polar Mobile Phase: Based on your initial Thin-Layer Chromatography (TLC) analysis, begin the elution with a solvent system of lower polarity.[2] It is crucial to check the first few fractions collected to ensure your compound of interest has not already eluted.[3]

Issue 2: Poor Separation of the Lactone from Impurities

Possible Cause 1: Inappropriate Mobile Phase Selectivity

The chosen solvent system may not be effective at differentiating between the lactone and structurally similar impurities.

Solutions:

  • Systematic Mobile Phase Optimization: Experiment with different solvent systems during the TLC analysis phase. The ideal solvent system should provide a good separation between the target lactone and its impurities, with the lactone having an Rf value of approximately 0.3.[1]

  • Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the resolution of closely eluting compounds.[2][5]

  • Explore Different Solvent Classes: If mixtures of hexanes and ethyl acetate are not providing adequate separation, consider trying other solvent combinations such as dichloromethane/methanol or acetone/hexane.[3]

Possible Cause 2: Column Overloading

Loading too much crude sample onto the column can lead to broad, overlapping bands and poor separation.

Solution:

  • Optimize Sample Load: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is recommended.

Possible Cause 3: Improperly Packed Column

Channels or cracks in the stationary phase bed will lead to an uneven flow of the mobile phase, resulting in band broadening and poor separation.[1]

Solution:

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] Techniques like slurry packing are generally preferred to achieve a homogenous column bed.[7]

Issue 3: Tailing or Broad Elution Bands of the Lactone

Possible Cause 1: Strong Interaction with the Stationary Phase

This is often due to the acidic nature of silica gel interacting with basic functionalities on the lactone or strong hydrogen bonding.

Solutions:

  • Increase Mobile Phase Polarity During Elution: Once the lactone begins to elute, a slight increase in the mobile phase polarity can help to sharpen the peak.[2]

  • Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[8] Conversely, for basic compounds, a small amount of triethylamine can be beneficial.

Possible Cause 2: Sample Dissolved in a Solvent Stronger than the Mobile Phase

If the sample is loaded in a solvent that is significantly more polar than the initial mobile phase, it will spread out at the top of the column, leading to a broad elution band.[2]

Solution:

  • Use a Weak Loading Solvent: Dissolve the sample in the initial mobile phase or a solvent of similar or lower polarity.[2] If solubility is an issue, dry loading the sample is a highly effective alternative.[9]

Issue 4: On-Column Degradation of the Lactone

Possible Cause: Instability on Silica Gel

Some lactones are inherently unstable on acidic silica gel, leading to the appearance of new spots in the collected fractions that were not present in the initial crude mixture.[2]

Solution:

  • Confirm Instability with 2D TLC: Spot the crude mixture on a TLC plate, run it in the chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. The appearance of spots that are not on the diagonal indicates on-column degradation.[2][3]

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned in Issue 1, deactivating the silica or using a different stationary phase can prevent degradation.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a stationary phase for lactone purification?

The choice of stationary phase depends on the polarity of the lactone.

  • Normal-Phase Chromatography: For most lactones, which are moderately polar, silica gel 60 is a common and effective choice.[1] Alumina can be a good alternative, especially if the lactone is sensitive to the acidity of silica gel.[10]

  • Reversed-Phase Chromatography: For highly polar lactones or those that are unstable on silica, a C18-bonded silica is a suitable option.[1][11]

Q2: How do I select the optimal mobile phase for my lactone separation?

The best practice is to first perform a thorough analysis using Thin-Layer Chromatography (TLC).

  • Start with a Two-Solvent System: A common starting point for normal-phase chromatography of lactones is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1]

  • Aim for an Optimal Rf Value: The ideal mobile phase composition should give your target lactone an Rf value of approximately 0.25-0.35 on the TLC plate.[1] This generally translates to a good elution profile on the column.

  • Test Different Solvent Combinations: If a simple hexane/ethyl acetate system doesn't provide good separation from impurities, try other solvent combinations. A useful tool is the solvent selectivity triangle, which can guide the selection of solvents with different interaction properties (e.g., dipole-dipole, hydrogen bonding).[12]

Q3: My lactone is not UV-active. How can I monitor the fractions during column chromatography?

For compounds that do not absorb UV light, several alternative methods can be used:

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot a small amount of each fraction onto a TLC plate and visualize the spots using a stain. Common stains for lactones include potassium permanganate, vanillin, or ceric ammonium molybdate.

  • Evaporative Light Scattering Detector (ELSD): If you are using an automated flash chromatography system, an ELSD is an excellent universal detector for non-volatile compounds.

  • Mass Spectrometry (MS): Modern flash chromatography systems can be coupled with a mass spectrometer to detect compounds based on their mass-to-charge ratio.

Q4: What is "dry loading," and when should I use it for lactone purification?

Dry loading involves pre-adsorbing the sample onto a small amount of silica gel (or other stationary phase) before loading it onto the column.[9] This is the preferred method when:

  • Your sample has poor solubility in the initial, non-polar mobile phase.[3]

  • You need to use a strong, polar solvent to dissolve your sample.[9]

  • You want to ensure a very narrow and uniform sample band at the top of the column for optimal separation.

Q5: Can I use gradient elution for lactone purification? What are the advantages?

Yes, gradient elution is highly recommended for complex mixtures containing lactones.[2] The advantages include:

  • Improved Resolution: A gradual increase in solvent polarity can effectively separate compounds with similar polarities.[13]

  • Faster Elution of Strongly Retained Compounds: More polar impurities are eluted more quickly, saving time and solvent.

  • Sharper Peaks: It can help to reduce peak tailing for compounds that interact strongly with the stationary phase.[12]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Flash Column Chromatography for Lactone Purification

This protocol provides a general guideline for purifying a lactone from a crude reaction mixture.

1. Solvent System Selection via TLC: a. Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto several TLC plates. c. Develop the plates in different solvent systems (e.g., varying ratios of hexane:ethyl acetate). d. Visualize the plates (e.g., under UV light and/or with a chemical stain). e. Select the solvent system that provides the best separation of the target lactone from impurities, aiming for an Rf of ~0.3 for the lactone.[1]

2. Column Packing (Slurry Method): a. Select a column of appropriate size for the amount of crude material. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[1] c. In a beaker, create a slurry of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[7] e. Add another layer of sand on top of the packed silica gel.[1] f. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude mixture) to the solution. c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[9] d. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the initial mobile phase to the top of the column. b. Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.[1] c. Begin collecting fractions. d. If using a gradient, gradually increase the percentage of the more polar solvent in the mobile phase. e. Monitor the elution of the lactone by analyzing the collected fractions using TLC.[1]

5. Product Recovery: a. Combine the fractions that contain the pure lactone, as determined by TLC analysis. b. Remove the solvent under reduced pressure, preferably at a low temperature to prevent any potential degradation of the lactone.[1]

Table 1: Common Solvent Systems for Lactone Purification
PolarityNon-Polar ComponentPolar ComponentTypical Ratio RangeNotes
Low to MediumHexane / HeptaneEthyl Acetate9:1 to 1:1A good starting point for many lactones.[2]
MediumDichloromethaneMethanol99:1 to 9:1Useful for more polar lactones.
Medium to HighHexane / HeptaneAcetone4:1 to 1:1Acetone offers different selectivity compared to ethyl acetate.
HighEthyl AcetateMethanol99:1 to 95:5For very polar lactones.

Section 4: Visualizations

Workflow for Troubleshooting Lactone Purification

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Start Start Purification Problem Issue Encountered? Start->Problem LowYield Low/No Recovery Problem->LowYield Yes PoorSep Poor Separation Problem->PoorSep Yes Tailing Peak Tailing/Broadening Problem->Tailing Yes Degradation On-Column Degradation Problem->Degradation Yes End Purification Successful Problem->End No CheckHydrolysis Check for Hydrolysis (e.g., use deactivated silica) LowYield->CheckHydrolysis CheckAdsorption Check Adsorption (Increase mobile phase polarity) LowYield->CheckAdsorption OptimizeMobilePhase Optimize Mobile Phase (TLC screening, gradient) PoorSep->OptimizeMobilePhase CheckColumnPacking Check Column Packing (Repack if necessary) PoorSep->CheckColumnPacking CheckLoading Check Sample Loading (Dry load, reduce amount) PoorSep->CheckLoading Tailing->OptimizeMobilePhase Tailing->CheckLoading ConfirmDegradation Confirm with 2D TLC (Change stationary phase) Degradation->ConfirmDegradation CheckHydrolysis->End CheckAdsorption->End OptimizeMobilePhase->End CheckColumnPacking->End CheckLoading->End ConfirmDegradation->End

Caption: A logical workflow for troubleshooting common issues in lactone purification.

Decision Tree for Stationary and Mobile Phase Selection

G cluster_0 Stationary Phase Selection cluster_1 Mobile Phase Optimization Start Start: Characterize Lactone Polarity Assess Lactone Polarity Start->Polarity NormalPhase Normal Phase (Silica Gel / Alumina) Polarity->NormalPhase Low to Moderate ReversedPhase Reversed Phase (C18) Polarity->ReversedPhase High or Unstable on Silica TLC_NP TLC with Hexane/ Ethyl Acetate NormalPhase->TLC_NP TLC_RP TLC with Water/ Methanol or Acetonitrile ReversedPhase->TLC_RP OptimizeGradient Optimize Gradient Profile TLC_NP->OptimizeGradient TLC_RP->OptimizeGradient End Run Column OptimizeGradient->End

Caption: Decision-making process for selecting chromatography phases for lactones.

References

  • Reichstein, T. & Grüssner, A. (1945). Process of purifying lactones. U.S. Patent No. 2,439,905. Washington, DC: U.S.
  • Reddit. (2025). Preventing azlactone hydrolysis during purification—any real solution?. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kuraray Co., Ltd. (1995). Lactone purification method.
  • Schieberle, P., & Hofmann, T. (2011). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(9), 4594-4602.
  • Chromatography Online. (2022). How Do You Improve Separation in Column Chromatography?. Retrieved from [Link]

  • Interchim. (2020). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Natural Product Isolation Guide. Retrieved from [Link]

  • Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Kopylova, M. A., et al. (2020). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Molecules, 25(24), 5943.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional chromatographic technique for natural product isolation. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural product isolation. Retrieved from [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work?. Retrieved from [Link]

  • Reddit. (2023). How do I see my compounds in column chromatography?. r/chemistry. Retrieved from [Link]

  • Pharmacy Methods. (2024). Maintenance of pH Stability during Ion-Exchange Chromatography Elution. Retrieved from [Link]

  • ResearchGate. (2016). How do you differentiate fractions when running chromatography column?. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • Kumazawa, T., et al. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • UCL Discovery. (n.d.). Evaluation of challenges to the ubiquitous nature of chromatography. Retrieved from [Link]

  • TECAN. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of 4-Methyltetrahydro-2H-pyran-2-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR data of this and structurally similar chiral lactones. The inherent complexity of these spectra, while initially daunting, provides a wealth of structural and stereochemical information. This guide follows a question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum of this compound is far more complex than I anticipated. Why are there so many overlapping multiplets, and what are the expected signals?

Answer:

The complexity you're observing is expected and is a direct result of the molecule's stereochemistry. The core issue is the presence of a chiral center at the C4 position, which renders the geminal protons on the adjacent methylene groups (C3 and C5) chemically non-equivalent. This phenomenon is known as diastereotopicity .

Causality: In a chiral molecule, replacing one of the two protons on a CH₂ group with a hypothetical substituent (like deuterium) creates a pair of diastereomers.[1][2] Because diastereomers have different physical properties, the protons in the original molecule exist in distinct chemical environments. Consequently, they exhibit different chemical shifts and couple not only to their vicinal neighbors but also to each other (geminal coupling). This leads to complex, higher-order splitting patterns instead of simple triplets or quartets.[3][4]

Below is the structure with IUPAC numbering and proton labels for clarity.

Caption: Structure of this compound.

Expected ¹H NMR Data Summary:

Proton(s)PositionExpected Chemical Shift (ppm, CDCl₃)Expected MultiplicityKey Influences
H5a, H5bC5~4.2 - 4.5Complex Multiplets (m)Diastereotopic; adjacent to ring oxygen (strong deshielding).
H3a, H3bC3~2.4 - 2.8Complex Multiplets (m)Diastereotopic; α to carbonyl group (deshielded).
H4C4~1.8 - 2.2Complex Multiplet (m)Coupled to H3a, H3b, H5a, H5b, and CH₃ protons.
CH₃C4-Methyl~1.0 - 1.2Doublet (d)Coupled only to H4. Upfield aliphatic region.

Note: These are approximate ranges. Actual shifts can vary based on solvent and concentration.[5]

Question 2: How can I definitively assign my ¹³C NMR signals to the correct carbon atoms?

Answer:

While chemical shift tables provide a good starting point for assigning ¹³C signals, an unambiguous assignment requires an experimental approach. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is the industry standard for this purpose. DEPT allows you to determine the number of hydrogens attached to each carbon (i.e., distinguish between CH₃, CH₂, CH, and quaternary carbons).

The DEPT Workflow: A complete DEPT analysis involves running three experiments: a standard broadband-decoupled ¹³C spectrum, a DEPT-90 spectrum, and a DEPT-135 spectrum.

  • Broadband Decoupled ¹³C: Acquires signals for all carbon atoms. Quaternary carbons are typically weak.

  • DEPT-90: Shows signals only for CH (methine) carbons.

  • DEPT-135: Shows positive signals for CH₃ (methyl) and CH (methine) carbons, and negative signals (pointing down) for CH₂ (methylene) carbons. Quaternary carbons are absent.[6]

Expected ¹³C and DEPT Data Summary:

CarbonExpected Shift (ppm)DEPT-90DEPT-135Assignment Rationale
C2~170 - 175No SignalNo SignalCarbonyl carbon (quaternary).[7]
C5~65 - 75No SignalNegativeCH₂ attached to electron-withdrawing oxygen.
C3~35 - 45No SignalNegativeCH₂ alpha to the carbonyl group.
C4~30 - 40PositivePositiveCH (methine) carbon.
CH₃~18 - 25No SignalPositiveMethyl carbon, most upfield signal.

Experimental Protocol: DEPT-135 Acquisition

  • Sample Prep: Prepare a solution of 15-25 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup: Tune and lock the spectrometer for ¹³C observation.

  • Load Pulse Program: Select the standard dept135 pulse program from your spectrometer's library.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (~0-200 ppm).

    • Use a sufficient number of scans (e.g., 128 to 512) to achieve good signal-to-noise, as ¹³C is an insensitive nucleus.

    • A relaxation delay (d1) of 2 seconds is typically adequate.

  • Processing: After acquisition, apply Fourier transform and phase correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Question 3: The proton signals for the C3 and C5 methylene groups are heavily overlapped. How can I resolve and assign these individual protons?

Answer:

Signal overlap is a common challenge that can be overcome using two-dimensional (2D) NMR spectroscopy. For your specific problem, a combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments is the most effective strategy.

  • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds). This reveals the connectivity map of your proton spin systems.[8][9]

  • HSQC: Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[10]

Troubleshooting Workflow using 2D NMR:

2D_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Experiments cluster_Analysis Data Integration & Assignment H1 Acquire ¹H NMR COSY_exp Run COSY H1->COSY_exp C13 Acquire ¹³C & DEPT HSQC_exp Run HSQC C13->HSQC_exp Assign_CHn Use HSQC to link ¹H to ¹³C signals HSQC_exp->Assign_CHn Trace_COSY Trace COSY cross-peaks to map H-H connectivity COSY_exp->Trace_COSY Assign_CHn->Trace_COSY Final_Structure Finalize all proton and carbon assignments Trace_COSY->Final_Structure

Caption: Workflow for resolving complex spectra using 2D NMR.

Step-by-Step Interpretation:

  • Run the HSQC: This experiment will produce a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (cross-peak) in the plot connects a proton signal to its directly attached carbon signal.[8][10]

  • Identify Key Correlations:

    • You will see a cross-peak connecting the doublet at ~1.1 ppm (¹H) to the signal at ~20 ppm (¹³C). This confirms the assignment of the methyl group.

    • The complex multiplets between 4.2-4.5 ppm (¹H) will correlate to the carbon signal at ~70 ppm (¹³C), confirming they are the C5 protons.

    • The multiplets at ~2.4-2.8 ppm (¹H) will correlate to the carbon at ~40 ppm (¹³C), confirming they are the C3 protons.

  • Run the COSY: This experiment shows which protons are coupled.

  • Trace Connections: Start with an unambiguous signal. The proton at C4 (H4) is coupled to the methyl protons. Find the cross-peak between the H4 multiplet and the methyl doublet. From the H4 diagonal peak, you can then find other cross-peaks that connect it to the protons on C3 and C5, confirming the overall structure.

Experimental Protocol: HSQC Acquisition

  • Sample: Use the same sample as for your 1D experiments.

  • Spectrometer Setup: Ensure both ¹H and ¹³C channels are tuned and locked.

  • Load Pulse Program: Select a gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).

  • Acquisition Parameters:

    • F2 (¹H dimension): Set the spectral width to cover ~0-10 ppm.

    • F1 (¹³C dimension): Set the spectral width to cover ~0-180 ppm.

    • Number of Scans (ns): 2 to 8 scans per increment is usually sufficient.

    • Number of Increments (in F1): 256 or 512 increments provide good resolution.

  • Processing: Perform a 2D Fourier transform, phase correct both dimensions, and calibrate the axes.

Question 4: I'm seeing small, unidentifiable peaks in my ¹H NMR spectrum. Could they be impurities?

Answer:

Yes, small peaks often correspond to impurities from the synthesis or purification process. Common culprits include:

  • Residual Solvents: Even after drying, trace amounts of solvents like ethyl acetate, hexane, or dichloromethane can remain. Compare your unknown peaks to a standard table of solvent chemical shifts.[11]

  • Starting Materials or Intermediates: Incomplete reactions can leave behind starting materials. For example, if synthesizing from 5-hexenoic acid derivatives, you might see residual olefinic protons.[12]

  • Water: A broad singlet, whose position is highly dependent on the solvent and temperature, is characteristic of water (H₂O or HDO in deuterated solvents).[11]

Troubleshooting Steps:

  • Check Solvent Tables: Cross-reference the chemical shifts of your impurity peaks with published data for common laboratory solvents.[11]

  • Spike Your Sample: If you suspect a specific starting material is present, add a tiny amount of that pure material to your NMR tube and re-acquire the spectrum. If the impurity peak increases in intensity, you have confirmed its identity.

  • D₂O Shake: To confirm a peak is from an exchangeable proton (like water or an alcohol), add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR. The peak corresponding to the exchangeable proton will diminish or disappear.

References

  • Vertex AI Search Result. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
  • Fiveable. (n.d.). Diastereotopic Protons Definition.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Professor Dave Explains. (2018, December 26). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons [Video]. YouTube.
  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic.
  • Marell, D. J., Emond, S. J., Kulshrestha, A., & Hoye, T. R. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Journal of Organic Chemistry, 79(2), 752–758. [Link]

  • Chegg.com. (2020, December 7). Solved CHEM 4723L 2D NMR The structure of a lactone and its.
  • SpectraBase. (n.d.). 4-Methyltetrahydropyran - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran.
  • Canadian Science Publishing. (n.d.). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • MDPI. (n.d.).
  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Organic Chemistry D
  • R Discovery. (2014, March 22).
  • Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES.
  • PubMed. (2014). Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data Are More Discriminating Than Carbon. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum.
  • ChemSynthesis. (2025, May 20). This compound.
  • iq-ufrgs. (2015, August 11).
  • NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-.
  • ResearchGate. (n.d.). Selected NMR coupling constants for lactones 10, 11 and 12 and nOe....
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • PubChem. (n.d.). 2H-pyran-2-one, 4-methyl-.
  • YouTube. (2020, September 21).
  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
  • PubMed. (2004).
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • EPO. (2020, June 17). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
  • Google Patents. (n.d.).
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.

Sources

Preventing degradation of 4-Methyltetrahydro-2H-pyran-2-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for preventing the degradation of 4-Methyltetrahydro-2H-pyran-2-one during storage. It is designed to offer practical, scientifically-grounded advice and troubleshooting strategies to ensure the integrity of your valuable research materials.

Introduction: The Challenge of Lactone Stability

This compound, a δ-lactone, is a valuable building block in synthetic chemistry. However, like all lactones, its cyclic ester structure is susceptible to degradation, which can compromise experimental outcomes and the quality of final products. Understanding the mechanisms of degradation is the first step toward effective prevention. The primary degradation pathway for lactones is hydrolysis, which involves the cleavage of the ester bond to form the corresponding hydroxy acid. This process can be catalyzed by acidic or basic conditions. Other potential degradation routes include thermal decomposition, photolysis, and oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is highly recommended. The container should be tightly sealed to prevent the ingress of moisture and atmospheric contaminants. Storage in an inert atmosphere (e.g., under argon or nitrogen) can provide additional protection against oxidation and moisture-driven degradation.

Q2: I've been storing my this compound at room temperature. Is it still usable?

A2: While short periods at room temperature may not cause significant degradation, prolonged storage under these conditions, especially in a humid environment, increases the risk of hydrolysis. It is crucial to assess the purity of the compound before use. Refer to the analytical protocols in this guide (Section: Analytical Protocols for Quality Control) to determine the purity of your sample. If significant degradation is detected, purification may be necessary.

Q3: What type of container is best for storing this compound?

A3: The choice of container is critical to prevent contamination and degradation.

  • Recommended: Type I borosilicate glass (amber glass is preferred to protect from light) with a PTFE-lined cap. Glass is inert and will not leach impurities into the compound.[1][2][3][4][5][6][7]

  • Acceptable for short-term storage: High-density polyethylene (HDPE) containers can be used, but it's important to be aware of the potential for leaching of plasticizers or other additives over extended periods.[6][8] If using plastic, ensure it is of high quality and has good chemical resistance.

  • Avoid: Low-grade plastics or containers with reactive cap liners.

Q4: I noticed some particulate matter in my stored this compound. What could it be?

A4: Particulate matter could be a sign of degradation or contamination. The most likely culprit is the precipitation of the hydrolysis product, 5-hydroxy-4-methylpentanoic acid, or polymerization byproducts. It is also possible that contaminants were introduced during handling. The material should be re-analyzed for purity before use.

Troubleshooting Degradation

Q5: My reaction yield is lower than expected when using older this compound. Could degradation be the cause?

A5: Yes, this is a common consequence of using a degraded starting material. If the lactone has undergone hydrolysis, the actual concentration of the active starting material is lower than anticipated, leading to reduced yields. Furthermore, the resulting hydroxy acid could potentially interfere with your reaction. Always use a pre-qualified, high-purity sample for sensitive reactions.

Q6: I suspect my sample of this compound has degraded. How can I confirm this?

A6: The most reliable way to confirm degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent lactone from its degradation products and provide quantitative data on the purity of your sample. Refer to the protocols in the "Analytical Protocols for Quality Control" section for detailed procedures.

Q7: Can I still use a partially degraded sample of this compound?

A7: Using a partially degraded sample is not recommended for most applications, as the impurities can affect reaction outcomes and the purity of your final product. If the material is valuable and the degradation is minor, you may consider purifying it by distillation or chromatography. However, for most research and development purposes, it is more efficient and reliable to start with a fresh, high-purity batch.

Understanding Degradation Pathways

A foundational understanding of how this compound degrades is essential for developing effective preventative strategies.

Hydrolysis: The Primary Culprit

The ester linkage in the lactone ring is susceptible to cleavage by water, a process known as hydrolysis. This reaction is the most common degradation pathway and results in the formation of 5-hydroxy-4-methylpentanoic acid.

  • Base-Catalyzed Hydrolysis: This is the most rapid hydrolysis pathway. Even trace amounts of basic contaminants can significantly accelerate degradation. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.[9]

  • Acid-Catalyzed Hydrolysis: This pathway is also possible, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10][11]

Lactone This compound H2O_H H₂O / H⁺ (Acidic) Lactone->H2O_H H2O_OH H₂O / OH⁻ (Basic) Lactone->H2O_OH Hydroxy_Acid 5-Hydroxy-4-methylpentanoic Acid H2O_H->Hydroxy_Acid Slower H2O_OH->Hydroxy_Acid Faster

Hydrolysis of this compound.

Thermal Degradation

While this compound is relatively stable at ambient temperatures, elevated temperatures can induce degradation. The primary thermal degradation pathway for δ-lactones can involve depolymerization if oligomers are present, or potentially decarboxylation and other fragmentation reactions at very high temperatures. For its polymer, poly(β-methyl-δ-valerolactone), thermal stability is a known concern, which can be improved by end-capping the polymer chains.[12]

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific studies on the photolytic degradation of this compound are not extensively documented, it is a known stress condition for many organic molecules.[13][14][15][16][17] Photodegradation can lead to a variety of byproducts through complex radical-mediated pathways.

Oxidative Degradation

Strong oxidizing agents can potentially lead to the degradation of this compound. While the lactone itself is not highly susceptible to mild oxidation, the presence of impurities or specific reaction conditions could promote oxidative pathways.

Forced Degradation Studies: A Proactive Approach

To thoroughly understand the stability of this compound and to develop stability-indicating analytical methods, performing forced degradation studies is essential. These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.

Experimental Protocols for Forced Degradation

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

  • Basic Conditions:

    • Prepare a solution of this compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to the faster reaction rate.

    • Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and prepare for analysis.

  • Neutral Conditions:

    • Prepare a solution of this compound in high-purity water.

    • Heat at 60°C for 24 hours and analyze at specified time points.

2. Thermal Degradation

  • Place a known amount of solid this compound in a sealed, amber glass vial.

  • Heat the vial in a calibrated oven at a temperature below its boiling point (e.g., 80°C) for a specified period (e.g., 48 hours).

  • For solution-state thermal stability, prepare a solution in a stable, high-boiling point solvent and heat under the same conditions.

  • At the end of the study, dissolve the solid sample or dilute the solution sample for analysis.

3. Photolytic Degradation

  • Prepare a solution of this compound (e.g., 1 mg/mL in acetonitrile/water).

  • Expose the solution in a chemically inert, transparent container (e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14][15][16][17]

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

  • Analyze both the exposed and control samples at the end of the exposure period.

Start This compound Sample Stress_Conditions Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Thermal Thermal Stress (Elevated Temperature) Stress_Conditions->Thermal Photolysis Photolytic Stress (Light Exposure) Stress_Conditions->Photolysis Oxidation Oxidative Stress (e.g., H₂O₂) Stress_Conditions->Oxidation Analysis Analytical Testing (HPLC, GC-MS) Hydrolysis->Analysis Thermal->Analysis Photolysis->Analysis Oxidation->Analysis Results Degradation Profile & Stability Assessment Analysis->Results

Forced Degradation Study Workflow.

Analytical Protocols for Quality Control

Regularly assessing the purity of this compound is crucial. The following are starting points for developing your own in-house analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile degradation products.

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/minute.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Expected Retention Time: The retention time will depend on the specific column and conditions used. The parent compound will have a molecular ion peak at m/z 114.14. The primary hydrolysis product is not volatile and will likely not be observed without derivatization.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for quantifying the parent lactone and its non-volatile hydrolysis product.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A good starting point is a 40:60 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the lactone does not have a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

ParameterGC-MSHPLC
Principle Separation of volatile compoundsSeparation of soluble compounds
Primary Degradant Detected Volatile byproductsNon-volatile hydrolysis product
Column Mid-polarity capillaryC18 reversed-phase
Detection Mass Spectrometry (EI)UV (low wavelength)

Summary of Recommendations

To ensure the long-term stability of this compound, adhere to the following best practices:

  • Storage: Store at 2-8°C in a dry, dark place, preferably under an inert atmosphere.

  • Containers: Use amber, Type I borosilicate glass vials with PTFE-lined caps.

  • Handling: Minimize exposure to atmospheric moisture and light. Use in a well-ventilated area or under a fume hood.

  • Quality Control: Regularly assess the purity of stored material using appropriate analytical methods like GC-MS or HPLC, especially before use in critical applications.

  • Forced Degradation: When developing new processes or formulations, conduct forced degradation studies to understand the stability profile of the compound in your specific matrix.

By implementing these measures, you can significantly reduce the risk of degradation and ensure the quality and reliability of your research involving this compound.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Organic Chemistry, 78(14), 6868-6879. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Organic Chemistry, 78(14), 6880-6889. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • BioPharm International. (2017). Glass or Plastic? Container Material Choices. Available at: [Link]

  • Lactic Acid Storage Containers. (n.d.). Choosing the Right Material for Safety and Longevity. Available at: [Link]

  • Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. Available at: [Link]

  • Seed & Sprout. (2024). 6 Reasons Why Glass Containers Are Better Than Plastic. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Aaron Packaging. (2024). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Available at: [Link]

  • Pharmaceutical Technology. (2007). Extractables and Leachables: An Overview of Emerging Challenges. Available at: [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: Aspects and directions for use. Pharmazie, 58(12), 877-880. Available at: [Link]

  • Keulen, L., et al. (2017). A novel apparatus for the determination of the thermal stability of working fluids for Organic Rankine Cycles. Energy Procedia, 129, 176-183. Available at: [Link]

  • European Pharmaceutical Review. (2017). Extractables – leachables correlations for packaging. Available at: [Link]

  • PubMed. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Available at: [Link]

  • ResearchGate. (2018). Why plastic containers are used for inorganic compounds while glass containers for organic compound?. Available at: [Link]

  • Borosil. (2022). 6 Reasons Why Glass Containers Are Better Than Plastic. Available at: [Link]

  • Eurofins. (2016). Recommended Containers, Preservation, Storage, & Holding Times. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Available at: [Link]

  • Google Patents. (1988). EP0282072A2 - Stabilized poly(beta-methyl-delta-valerolactone).
  • Berlin Packaging. (2024). Choosing the Best Bottles for Chemical Storage. Available at: [Link]

  • Association for Accessible Medicines. (2017). Extractable and Leachable Challenges in Generic Injectable Product Development. Available at: [Link]

  • Tiny Tins. (2024). Are Glass Jars Better Than Plastic for Storing Food?. Available at: [Link]

  • University of North Texas Digital Library. (2005). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Available at: [Link]

  • ResearchGate. (2015). (PDF) Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate, and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. Available at: [Link]

  • Avomeen. (2020). Extractables and Leachables Studies for Packaging Materials: Key Considerations. Available at: [Link]

  • ResearchGate. (2019). Mechanism of hydrolysis of GVL in an acidic environment. Available at: [Link]

  • MDPI. (2021). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Available at: [Link]

  • ACS Publications. (2014). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. Available at: [Link]

  • ResearchGate. (2025). Synthesis and degradation of β-methyl-δ-valerolactone derived chemically cross-linked elastomers. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. Available at: [Link]

  • MDPI. (2018). Thermal Properties and Non-Isothermal Crystallization Kinetics of Poly (δ-Valerolactone) and Poly (δ-Valerolactone)/Titanium Dioxide Nanocomposites. Available at: [Link]

  • MDPI. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Available at: [Link]

  • MDPI. (2023). Thermal Stability for the Continuous Production of γ-Valerolactone from the Hydrogenation of N-Butyl Levulinate in a CSTR. Available at: [Link]

  • PubMed. (2001). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Available at: [Link]

  • IPC. (n.d.). 2.4.24 In-Plane Coefficient of Thermal Expansion, Organic Films. Available at: [Link]

  • ResearchGate. (2013). Gas chromatography-mass spectrometry (GC-MS) analysis of the methyl-p-nitrophenol (MNP) degradation products by the strain SJ98. Available at: [Link]

  • National Institutes of Health. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2015). β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior. Available at: [Link]

  • ResearchGate. (2015). (PDF) Photocatalytic Degradation of Organic Pollutants: A Review. Available at: [Link]

  • SIELC Technologies. (n.d.). By Detection. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Methyltetrahydro-2H-pyran-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of intermediates and active pharmaceutical ingredients is a cornerstone of quality control and process optimization. 4-Methyltetrahydro-2H-pyran-2-one, a saturated lactone, presents a common analytical challenge due to its weak ultraviolet (UV) absorbance. High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for such compounds, and its proper validation is critical for ensuring data integrity and regulatory compliance.

This guide provides an in-depth, objective comparison of a representative Reverse-Phase HPLC (RP-HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the analysis of this compound. It offers supporting experimental data paradigms and detailed, field-proven validation protocols grounded in authoritative guidelines.

The Analytical Imperative: Why Method Validation Matters

In the landscape of pharmaceutical development, an analytical method is not merely a procedure; it is an integral part of the quality assurance system. Method validation provides documented evidence that a method is suitable for its intended purpose. This is not just a regulatory hurdle but a scientific necessity to ensure that the data generated is accurate, reproducible, and reliable. For a compound like this compound, which may be a key intermediate or a final product, precise quantification is paramount for process control, stability testing, and final product release.

The International Council for Harmonisation (ICH) has established comprehensive guidelines for analytical method validation, specifically the Q2(R1) guideline, which serves as the global standard.[1][2][3] This guide is structured around the principles laid out in ICH Q2(R1) to provide a trustworthy and authoritative framework for the validation of HPLC methods.

Comparative Analysis: RP-HPLC-UV vs. GC-MS

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, both RP-HPLC with UV detection and GC-MS are viable options, each with distinct advantages and limitations.

Parameter RP-HPLC-UV (Representative Values) Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Values) Causality and Rationale
Principle Separation based on polarity.Separation based on boiling point and volatility, with mass-based detection.HPLC is ideal for a wide range of polar to non-polar compounds, while GC is best suited for volatile and thermally stable analytes.
Limit of Detection (LOD) 1 - 5 µg/mL0.1 - 10 ng/mLThe mass spectrometer is an inherently more sensitive detector than a UV detector for compounds with weak chromophores.
Limit of Quantification (LOQ) 3 - 15 µg/mL0.3 - 30 ng/mLParallels the higher sensitivity of MS detection.
Linear Range 3 - 200 µg/mL0.3 - 1000 ng/mLBoth techniques can offer a wide linear range, but MS often provides a broader dynamic range.
Precision (%RSD) < 2%< 10%HPLC generally offers superior precision due to the highly controlled nature of liquid delivery and injection systems.
Accuracy (% Recovery) 98 - 102%90 - 110%Both methods can be highly accurate when properly validated.
Selectivity Moderate to HighVery HighHPLC selectivity depends on chromatographic separation. GC-MS provides an orthogonal level of selectivity through mass fragmentation patterns, offering near-unequivocal identification.[4]
Sample Throughput HighModerateHPLC systems with autosamplers can accommodate a large number of samples with relatively short run times. GC-MS often requires longer run times for temperature programming.
Instrumentation Cost ModerateHighGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Solvent Consumption HighLowHPLC is a solvent-intensive technique, while GC primarily uses gases as the mobile phase.

Expert Insight: The choice between HPLC and GC-MS is a trade-off between sensitivity, selectivity, and operational considerations. For routine quality control where high throughput and precision are paramount, a well-validated HPLC method is often preferred. However, for impurity profiling or trace-level analysis where high sensitivity and definitive identification are required, GC-MS is the superior choice.

In-Depth Validation of a Representative RP-HPLC-UV Method

The following protocols are based on the principles outlined in the ICH Q2(R1) guideline and represent a comprehensive approach to validating an HPLC method for the analysis of this compound.[1][5]

Representative HPLC Method Parameters
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for the separation of moderately polar compounds.
Mobile Phase Acetonitrile:Water (40:60 v/v)A simple isocratic mobile phase provides reproducibility. The ratio is optimized for adequate retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Detection UV at 210 nmSaturated lactones lack a strong chromophore; thus, detection at a low wavelength is necessary to achieve adequate sensitivity.[6][7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Protocols for HPLC Method Validation

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Analyze a blank sample (mobile phase).

  • Analyze a placebo sample (a mixture of all formulation components except the analyte).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.

  • Spike the placebo with the analyte and potential impurities and analyze.

Acceptance Criteria:

  • The blank and placebo samples should not show any interfering peaks at the retention time of the analyte.

  • The peak for this compound in the stressed sample should be well-resolved from any degradation product peaks (resolution > 2).

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a stock solution of this compound standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a placebo formulation.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be between 98.0% and 102.0% for each level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the same batch at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Procedure (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Procedure:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5 °C).

    • Detection wavelength (e.g., ± 2 nm).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all variations.

  • The results should not be significantly affected by the changes.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development Proto Validation Protocol Dev->Proto Defines Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Approval Method Approval Report->Approval

Logical Framework for Method Selection

Method_Selection cluster_considerations Analytical Requirements cluster_methods Potential Methods Analyte Analyte Properties (this compound) Sensitivity Sensitivity Needed Analyte->Sensitivity Selectivity Selectivity Needed Analyte->Selectivity HPLC HPLC-UV Sensitivity->HPLC GCMS GC-MS Sensitivity->GCMS Selectivity->GCMS Throughput Throughput Required Throughput->HPLC Cost Cost Constraints Cost->HPLC Decision Optimal Method Selection HPLC->Decision GCMS->Decision

Conclusion

The validation of an HPLC method for the analysis of this compound is a meticulous process that underpins the quality and reliability of pharmaceutical data. While RP-HPLC with UV detection offers a robust and precise method for routine analysis, GC-MS provides a highly sensitive and selective alternative for more demanding applications. The choice of method should be guided by the specific analytical requirements, and its validation must be a comprehensive and well-documented process adhering to international guidelines. By following the detailed protocols and understanding the causality behind each validation parameter, researchers and scientists can ensure the integrity of their analytical results and contribute to the development of safe and effective medicines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Kajiwara, T., Hatanaka, A., & Yoshihara, T. (1975). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of the Agricultural Chemical Society of Japan, 49(11), 603-607. [Link]

  • Ferreira, A. C. S., Barbe, J.-C., & Bertrand, A. (2003). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A, 1010(2), 169-177. [Link]

  • Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Chemsynthesis. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). [Link]

  • The Good Scents Company. (n.d.). tetrahydro-4-methyl-2H-pyran-2-one. [Link]

  • Pozsgay, V. (1975). Ultraviolet absorption spectrum of lactone-conjugated polyene antibiotics. The Journal of Antibiotics, 28(4), 344. [Link]

  • Nishino, A., & Morita, T. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Science Advances, 9(38), eadi1947. [Link]

  • Hubner, M., Crelier, S., & Robert, F. (2000). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA International Journal for Chemistry, 54(11), 690-693. [Link]

  • Woodward, R. B. (1942). Correlation of Ultraviolet Absorption Spectra with Structure of α,β-Unsaturated Acids and Derivatives. The Journal of Organic Chemistry, 07(1), 1-12. [Link]

  • Li, D., Wang, Y., Huang, Y., & Wang, C. (2020). Computational Study on Potentially Active Antibacterial Compounds in Secondary Metabolites of Extremophilic Microorganisms. Molecules, 25(21), 5089. [Link]

Sources

A Senior Application Scientist's Guide to Chiral δ-Valerolactones vs. Acyclic Aldol Strategies in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of asymmetric synthesis, particularly in the construction of polyketide natural products and their analogues, the choice of chiral building blocks is a critical determinant of synthetic efficiency and stereochemical fidelity. This guide provides an in-depth, objective comparison between two major strategies for accessing key chiral 1,3-diol motifs: the use of cyclic synthons, specifically (R)-4-Methyltetrahydro-2H-pyran-2-one, and the application of acyclic approaches, exemplified by the venerable Evans syn-aldol reaction. By examining the underlying principles, practical considerations, and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Chiral Building Blocks

The biological activity of complex molecules, especially pharmaceuticals, is intrinsically linked to their three-dimensional structure. The synthesis of a single desired stereoisomer is therefore not merely an academic challenge but a practical necessity. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as starting materials, allowing for the introduction of defined stereocenters into a target molecule. Polyketide natural products, a class of compounds renowned for their diverse and potent biological activities, are rich in 1,3-diol substructures. The stereocontrolled synthesis of these motifs is a cornerstone of any successful total synthesis in this area.

This guide will focus on a comparative analysis of two divergent, yet convergent, strategies to construct a common chiral fragment, the (3R, 5S)-3,5-dihydroxyhexanoate skeleton. We will explore the utility of (R)-4-Methyltetrahydro-2H-pyran-2-one (1) , a chiral δ-lactone, which embeds the desired stereochemistry in a cyclic scaffold, against a classic acyclic alternative: the Evans asymmetric syn-aldol reaction , a benchmark for stereoselective C-C bond formation.

Profile of a Cyclic Synthon: (R)-4-Methyltetrahydro-2H-pyran-2-one

(R)-4-Methyltetrahydro-2H-pyran-2-one (1 ), a chiral δ-valerolactone, is a versatile C6 building block. Its rigid cyclic structure pre-defines the 1,3-relationship between the methyl-bearing stereocenter and the latent hydroxyl group at C5 (revealed upon ring-opening), making it an attractive synthon for polyketide fragments.

Structure and Stereochemical Potential

The key advantage of lactone 1 lies in its conformational rigidity. The chair-like conformation places the C4-methyl group in a stable equatorial position. This pre-existing stereocenter serves as the sole source of chirality, which is then transferred during subsequent reactions. The true value of the lactone is realized upon its stereospecific ring-opening, which unmasks a dihydroxy acid derivative, a quintessential polyketide subunit.

Enantioselective Synthesis of the Building Block

Access to enantiopure 1 is crucial. While classical resolution methods exist, modern asymmetric synthesis offers more elegant and efficient routes. A notable approach is the chemoenzymatic synthesis, which leverages the high selectivity of biocatalysts. For instance, enoate reductases can perform asymmetric reduction on unsaturated precursors to furnish the chiral lactone with high enantiomeric excess (ee).[1]

Another robust chemical synthesis starts from the readily available chiral pool material, (R)-pulegone, and proceeds via oxidative cleavage and subsequent reduction and cyclization. This multi-step but reliable sequence provides access to the desired enantiomer.

Lactone Synthesis cluster_0 Chemoenzymatic Route cluster_1 Chemical Synthesis Route Anhydromevalonolactone Anhydromevalonolactone Lactone_1 (R)-4-Methyltetrahydro -2H-pyran-2-one (1) Anhydromevalonolactone->Lactone_1 Enoate Reductase (e.g., OYE2) >95% ee R_Pulegone (R)-Pulegone Intermediate Oxidative Cleavage Product R_Pulegone->Intermediate 1. Ozonolysis 2. Reduction Lactone_2 (R)-4-Methyltetrahydro -2H-pyran-2-one (1) Intermediate->Lactone_2 Reduction & Lactonization

Caption: Key synthetic strategies for accessing enantiopure (R)-4-Methyltetrahydro-2H-pyran-2-one.

Application in Synthesis: The Ring-Opening Strategy

The primary synthetic utility of lactone 1 is its reaction with nucleophiles. Organocuprates (Gilman reagents) are particularly effective for clean SN2-type ring-opening at the C6 position, with inversion of configuration if the nucleophile attacks at C4, though attack at the carbonyl carbon is more common. For instance, reaction with lithium dimethylcuprate (LiMe₂Cu) opens the lactone to reveal a carboxylic acid with a newly formed C-C bond, directly yielding the desired polyketide backbone.[2] This transformation is typically highly efficient and proceeds with excellent fidelity, preserving the stereochemical information from the original building block.

The Acyclic Alternative: Asymmetric Aldol Reactions

The Evans aldol reaction represents a paradigm in asymmetric synthesis, providing a powerful and reliable method for constructing chiral β-hydroxy carbonyl compounds, the acyclic precursors to 1,3-diols.[3][4] This strategy builds the chiral centers "from scratch" rather than relying on a pre-formed cyclic synthon.

Principle of the Evans Aldol Reaction

The strategy relies on a chiral auxiliary, typically an oxazolidinone derived from a natural amino acid like valine or phenylalanine. The acyl group attached to the auxiliary is converted into its Z-boron enolate, which then reacts with an aldehyde through a highly organized, chair-like six-membered transition state.[3] The steric bulk of the auxiliary directs the approach of the aldehyde, leading to predictable and high levels of diastereoselectivity for the syn-aldol adduct.

Evans Aldol Start N-Propionyl Oxazolidinone Enolate Z-Boron Enolate Start->Enolate 1. Bu₂BOTf 2. Et₃N TS Chair-like Transition State Enolate->TS Aldehyde Propanal Aldehyde->TS Adduct syn-Aldol Adduct TS->Adduct >98% d.s. Product Chiral β-Hydroxy Acid (after auxiliary removal) Adduct->Product LiOH, H₂O₂

Caption: Workflow of the Evans syn-aldol reaction for generating a chiral β-hydroxy acid.

Advantages and Causality

The power of the Evans methodology stems from its predictability and high stereocontrol. The formation of the Z-enolate is kinetically favored, and the well-defined transition state ensures excellent facial selectivity.[3] After the reaction, the chiral auxiliary can be non-destructively cleaved and recycled. The resulting β-hydroxy acid can then be further elaborated, for example, by reduction of the acid to an alcohol, to furnish the target 1,3-diol structure. This approach offers great flexibility, as a wide variety of aldehydes and N-acyl groups can be employed, allowing access to a vast array of polyketide fragments.

Head-to-Head Comparison: Lactone Ring-Opening vs. Asymmetric Aldol

To provide a clear comparison, we will analyze the synthesis of a common intermediate: a protected form of (3R, 5S)-3,5-dihydroxy-hexanoic acid.

  • Route A: Ring-opening of (R)-4-Methyltetrahydro-2H-pyran-2-one (1 ) with a suitable C1 nucleophile.

  • Route B: Evans syn-aldol reaction between an N-ethanoyl oxazolidinone and propionaldehyde, followed by auxiliary removal.

ParameterRoute A: Chiral Lactone ApproachRoute B: Asymmetric Aldol ApproachRationale & Expert Insight
Source of Chirality Pre-incorporated in the starting material (lactone 1 ).Induced by a stoichiometric chiral auxiliary during C-C bond formation.Route A is a "chiral pool" approach, transferring existing chirality. Route B is an "asymmetric synthesis" approach, creating chirality. The choice often depends on the availability and cost of the respective starting materials.
Key Transformation Nucleophilic Ring-OpeningDiastereoselective Aldol AdditionThe ring-opening is typically a high-yielding, single-step transformation. The aldol reaction is also robust but is part of a longer sequence (enolate formation, addition, auxiliary cleavage).
Stereocontrol High fidelity; stereochemistry is pre-set.Excellent (>95:5 d.r. is common); relies on the well-defined Zimmerman-Traxler transition state.[3]Both methods offer superb stereocontrol. The Evans aldol has a slight edge in its vast documented substrate scope and predictable outcomes for a wider range of coupling partners.
Overall Yield Dependent on the synthesis of lactone 1 and the ring-opening step. Typically high for the final step.Typically high for the aldol step (85-95%), but the overall yield must account for auxiliary attachment and removal.For a specific target, a full analysis of step counts from commercial materials is necessary. The aldol route often involves more synthetic steps but offers greater flexibility.
Atom Economy Good for the ring-opening step, but the synthesis of the lactone itself may have lower atom economy.Lower due to the use of a stoichiometric chiral auxiliary, although the auxiliary is recyclable.From a "green chemistry" perspective, catalytic asymmetric methods are superior. However, the reliability of the Evans auxiliary often justifies its use.
Flexibility Limited by the structure of the lactone. Different side chains require the synthesis of new lactone derivatives.Highly flexible. A wide range of aldehydes and propionyl equivalents can be used to generate diverse structures.The aldol approach is superior for generating libraries of related compounds or for exploring structure-activity relationships (SAR) due to its modularity.

Experimental Protocols: A Practical Guide

To ground this comparison in practical laboratory work, detailed, self-validating protocols for each key transformation are provided below.

Protocol 1: Ring-Opening of (R)-4-Methyltetrahydro-2H-pyran-2-one

Objective: To synthesize methyl (3R, 5S)-3,5-dihydroxy-3-methylhexanoate via cuprate-mediated ring-opening. This protocol is adapted from established procedures for Gilman reagent additions to lactones.

Methodology:

  • Preparation of Lithium Dimethylcuprate: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add copper(I) iodide (1.90 g, 10.0 mmol). Cool the flask to -20 °C in a cryocool bath. Add anhydrous diethyl ether (40 mL) via cannula. While stirring, add methyllithium (1.6 M in diethyl ether, 12.5 mL, 20.0 mmol) dropwise over 20 minutes, maintaining the internal temperature below -15 °C. The initial yellow suspension will turn into a clear, colorless, or slightly yellow solution of the Gilman reagent.

  • Ring-Opening Reaction: In a separate flame-dried 50 mL flask under argon, dissolve (R)-4-Methyltetrahydro-2H-pyran-2-one (1 ) (0.57 g, 5.0 mmol) in anhydrous diethyl ether (10 mL). Cool this solution to -78 °C (acetone/dry ice bath).

  • Addition: Transfer the lactone solution via cannula into the freshly prepared Gilman reagent solution at -78 °C dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting lactone.

  • Quench: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Esterification: Dissolve the crude acid in methanol (20 mL). Add 2-3 drops of concentrated sulfuric acid. Heat the solution to reflux for 4 hours. Cool to room temperature, and neutralize with a saturated sodium bicarbonate solution. Extract with ethyl acetate (3 x 25 mL), dry the combined organic layers over magnesium sulfate, and concentrate to yield the crude methyl ester.

  • Purification: Purify the crude ester by silica gel column chromatography to afford the target methyl ester.

Protocol 2: Evans Asymmetric syn-Aldol Reaction

Objective: To synthesize the syn-aldol adduct, a precursor to the same 1,3-diol motif, with high diastereoselectivity. This protocol is a standard procedure for the Evans-Tishchenko reaction.[3][5]

Methodology:

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral N-propionyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one) (2.33 g, 10.0 mmol). Dissolve it in anhydrous dichloromethane (40 mL).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add di-n-butylboron triflate (1.0 M in CH₂Cl₂, 11.0 mL, 11.0 mmol) dropwise. Then, add triethylamine (1.67 mL, 12.0 mmol) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Add freshly distilled propanal (0.79 mL, 11.0 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the consumption of the starting material by TLC.

  • Quench: Quench the reaction by adding a pH 7 phosphate buffer solution (20 mL) followed by methanol (30 mL).

  • Oxidative Work-up: To the vigorously stirred biphasic mixture, add a 2:1 solution of methanol and 30% aqueous hydrogen peroxide (30 mL total) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour at room temperature.

  • Extraction: Remove the volatiles under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then brine (30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Conclusion and Future Outlook

Both the chiral lactone ring-opening strategy and the asymmetric aldol approach are powerful and reliable methods for accessing key 1,3-diol fragments in polyketide synthesis.

  • 4-Methyltetrahydro-2H-pyran-2-one offers a concise route where the stereochemistry is pre-installed. This "chiral pool" approach is highly efficient for the final C-C bond formation and can be advantageous if an efficient synthesis of the lactone itself is available. Its main limitation is the lack of flexibility; structural modifications require a de novo synthesis of a new lactone derivative.

  • The Evans aldol reaction provides exceptional flexibility and predictability. It is a cornerstone of asymmetric synthesis for good reason, delivering high stereoselectivity across a broad range of substrates. While it requires the use of a stoichiometric chiral auxiliary and often involves more steps overall, its modularity makes it the superior choice for medicinal chemistry programs or when diverse analogues are required.

The decision of which strategy to employ is not a matter of one being universally superior. It is a classic "build vs. buy" scenario in synthetic chemistry. The lactone approach "buys" the stereocenters in a pre-made package, while the aldol approach allows the chemist to "build" them with precision and flexibility. The optimal choice will always depend on the specific synthetic target, the desired level of flexibility for analogue synthesis, and the availability and cost of starting materials.

Future developments will likely focus on catalytic asymmetric methods that can generate these fragments with the flexibility of the aldol reaction but without the need for stoichiometric chiral auxiliaries, further improving the overall efficiency and sustainability of polyketide synthesis.

References

  • Keatinge-Clay, A. (2011). Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks. PubMed. Available at: [Link][6]

  • Crimmins, M. T. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. NIH. Available at: [Link][7]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. Available at: [Link][8]

  • Kumar, A. S., Bhaket, P., & Rao, B. V. (2005). Stereoselective synthesis of (-)-pestalotin. Arkivoc. Available at: [Link][9]

  • Organic Syntheses. (n.d.). β-METHYL-δ-VALEROLACTONE. Organic Syntheses. Available at: [Link][3]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link][2]

  • Wang, T., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. Available at: [Link][10]

  • Gross, E., & Sibi, M. P. (2024). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ResearchGate. Available at: [Link][1]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link][3]

  • Slideshare. (n.d.). Evans aldol ppt. Slideshare. Available at: [Link][4]

  • Sonoike, T., et al. (2012). One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration. PubMed. Available at: [Link][11]

  • Aydin, M., & Yilmaz, I. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link][6][12]

  • Takeda, K., et al. (2007). Divergent Asymmetric Total Synthesis of All Four Pestalotin Diastereomers from (R)-Glycidol. Journal of Organic Chemistry. Available at: [Link][7]

Sources

Efficacy of different catalysts in the synthesis of 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the efficient synthesis of chiral lactones such as 4-Methyltetrahydro-2H-pyran-2-one is a critical endeavor. This δ-lactone, a key chiral building block, finds applications in the synthesis of natural products and pharmacologically active molecules. The choice of catalyst is paramount, directly influencing yield, selectivity, and the economic and environmental viability of the synthesis. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering insights into the underlying mechanisms and providing actionable experimental protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct catalytic pathways. The primary disconnection strategies involve the formation of the ester bond in the final cyclization step or the stereoselective construction of the chiral center prior to lactonization. The main catalytic routes explored in this guide are:

  • Heterogeneous Catalytic Dehydrogenation: A robust method utilizing a solid-supported catalyst for the conversion of a diol precursor.

  • Baeyer-Villiger Oxidation: A classic and reliable method for the oxidation of a cyclic ketone precursor.

  • Biocatalytic Asymmetric Synthesis: Employing enzymes to achieve high enantioselectivity.

  • Acid-Catalyzed Lactonization: A straightforward approach involving the intramolecular cyclization of a hydroxy acid.

This guide will delve into the efficacy of each of these approaches, providing a comparative analysis to aid in the selection of the most suitable method for a given research or development objective.

Heterogeneous Catalysis: Dehydrogenation of 3-Methyl-1,5-Pentanediol

The dehydrogenation of diols to lactones using heterogeneous catalysts offers significant advantages in terms of catalyst recovery and process scalability. Copper chromite has proven to be an effective catalyst for this transformation.

Mechanistic Insight

The dehydrogenation process catalyzed by copper chromite is believed to proceed through a series of steps on the catalyst surface. Initially, the diol adsorbs onto the active copper sites. The primary alcohol is then selectively dehydrogenated to an aldehyde, which is followed by the dehydrogenation of the secondary alcohol to a ketone. The resulting keto-aldehyde then undergoes intramolecular cyclization and further dehydrogenation to yield the lactone and hydrogen gas. The catalyst's role is to facilitate the hydrogen abstraction steps and provide a surface for the cyclization to occur.

Experimental Protocol: Synthesis of this compound via Dehydrogenation

experimental_workflow_dehydrogenation start Start reactants Charge flask with 3-methyl-1,5-pentanediol and copper chromite catalyst start->reactants heat Heat mixture to 195-205°C with stirring reactants->heat monitor Monitor H₂ evolution heat->monitor 1.5-3.0 hours distill Distill product directly from the reaction mixture monitor->distill product This compound distill->product

Caption: Experimental workflow for the dehydrogenation of 3-methyl-1,5-pentanediol.

Materials:

  • 3-Methyl-1,5-pentanediol

  • Copper chromite catalyst

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas evolution measurement device.

  • Distillation apparatus

Procedure:

  • In a 1-L three-necked flask, charge 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[1]

  • With efficient stirring, rapidly heat the mixture to 200°C. Maintain the temperature between 195-205°C.[1]

  • Monitor the reaction by measuring the evolution of hydrogen gas. The reaction is typically complete within 1.5 to 3.0 hours.[1]

  • Once the gas evolution ceases, replace the reflux condenser with a distillation apparatus.

  • Distill the product directly from the reaction flask with continuous stirring to prevent bumping. The desired product, this compound, is collected.

Baeyer-Villiger Oxidation of 4-Methylcyclohexanone

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones to esters, and in the case of cyclic ketones, to lactones. This method is widely used due to its reliability and predictable regioselectivity. The choice of peroxyacid is crucial for the reaction's success.

Mechanistic Insight

The Baeyer-Villiger oxidation mechanism involves the nucleophilic addition of a peroxyacid to the ketone carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate.[2][3] This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide bond, with the concomitant cleavage of the O-O bond. The migratory aptitude of the alkyl groups generally follows the order: tertiary > secondary > phenyl > primary > methyl.[4] For 4-methylcyclohexanone, the more substituted secondary carbon preferentially migrates, leading to the formation of this compound.

baeyer_villiger_mechanism ketone 4-Methylcyclohexanone criegee Criegee Intermediate ketone->criegee + m-CPBA peracid m-CPBA lactone This compound criegee->lactone Rearrangement acid m-Chlorobenzoic acid criegee->acid

Caption: Simplified mechanism of the Baeyer-Villiger oxidation of 4-methylcyclohexanone.

Experimental Protocol: Synthesis using m-CPBA

Materials:

  • 4-Methylcyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-methylcyclohexanone (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate and stir for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Biocatalysis: Enantioselective Synthesis

For applications requiring high enantiopurity, biocatalysis offers an unparalleled advantage. Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions. Two primary biocatalytic strategies for synthesizing chiral this compound are the asymmetric reduction of an unsaturated precursor and the kinetic resolution of a racemic lactone or its precursor.

Enoate Reductases for Asymmetric Reduction

Enoate reductases, such as those from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds.[5][6] By starting with a suitable α,β-unsaturated lactone precursor, enantiomerically enriched this compound can be obtained.

Mechanistic Insight: Enoate reductases utilize a flavin mononucleotide (FMN) cofactor. The reaction proceeds via a stereospecific hydride transfer from the reduced FMN to the β-carbon of the unsaturated substrate, followed by protonation at the α-carbon, typically by a tyrosine residue in the active site.[5][7] The chirality of the product is determined by the facial selectivity of the hydride attack, which is dictated by the specific binding of the substrate in the enzyme's active site.

Lipases for Kinetic Resolution

Lipases are versatile enzymes commonly used for the kinetic resolution of racemic alcohols, esters, and lactones. For the synthesis of enantiopure this compound, a lipase such as Candida antarctica lipase B (CALB) can be employed to selectively acylate one enantiomer of a racemic precursor alcohol or hydrolyze one enantiomer of a racemic ester precursor.[8][9]

Mechanistic Insight: Lipases possess a catalytic triad (typically Ser-His-Asp/Glu) in their active site. In the case of esterification or transesterification, the serine hydroxyl group acts as a nucleophile, attacking the carbonyl group of the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the alcohol (one enantiomer of the racemic mixture fitting preferentially in the active site) to yield the ester and regenerate the enzyme.

Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation

A chemo-enzymatic approach for the asymmetric Baeyer-Villiger oxidation of 4-methylcyclohexanone has been developed, affording (R)-4-methylcaprolactone.[10][11] This method utilizes Candida antarctica lipase B to generate a peroxy acid in situ, which then performs the asymmetric oxidation.

Materials:

  • 4-Methylcyclohexanone

  • (±)-4-Methyloctanoic acid

  • Candida antarctica lipase B (CALB)

  • 30% aqueous Hydrogen peroxide

  • Suitable organic solvent (e.g., toluene)

Procedure:

  • To a solution of 4-methylcyclohexanone and (±)-4-methyloctanoic acid in an appropriate solvent, add Candida antarctica lipase B.

  • Slowly add 30% aqueous hydrogen peroxide to the mixture.

  • Stir the reaction at a controlled temperature and monitor the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion, filter off the enzyme.

  • Work up the reaction mixture by washing with appropriate aqueous solutions to remove unreacted acid and peroxide.

  • Purify the product by column chromatography.

Acid-Catalyzed Lactonization

The intramolecular esterification of a γ- or δ-hydroxy acid is a direct and often high-yielding method for the synthesis of lactones. For this compound, the precursor is 5-hydroxy-3-methylpentanoic acid.

Mechanistic Insight

The acid-catalyzed lactonization proceeds via protonation of the carboxylic acid carbonyl oxygen, which enhances its electrophilicity.[10][12] The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, the lactone. The formation of five- and six-membered rings is thermodynamically and kinetically favored.[13]

acid_catalyzed_lactonization start Start reactants Dissolve 5-hydroxy-3-methylpentanoic acid in a suitable solvent (e.g., toluene) start->reactants add_catalyst Add a catalytic amount of a strong acid (e.g., p-TsOH) reactants->add_catalyst heat Heat the mixture with azeotropic removal of water add_catalyst->heat monitor Monitor reaction by TLC heat->monitor workup Cool, wash with NaHCO₃ (aq), dry, and concentrate monitor->workup product This compound workup->product

Caption: General workflow for acid-catalyzed lactonization.

Experimental Protocol: Lactonization of 5-Hydroxy-3-methylpentanoic Acid

Materials:

  • 5-Hydroxy-3-methylpentanoic acid

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-hydroxy-3-methylpentanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude lactone.

  • Purify by distillation or column chromatography if necessary.

Comparative Analysis of Catalytic Efficacy

Catalytic MethodCatalystPrecursorKey AdvantagesKey DisadvantagesTypical YieldSelectivity
Heterogeneous Dehydrogenation Copper Chromite3-Methyl-1,5-pentanediolCatalyst recyclability, scalability, high yield.[1]High temperature required, potential for side reactions.90-95%[1]High
Baeyer-Villiger Oxidation m-CPBA4-MethylcyclohexanoneReliable, predictable regioselectivity, mild conditions.[4]Stoichiometric oxidant required, waste generation.Good to ExcellentHigh
Biocatalytic (Asymmetric) Enoate Reductase / LipaseUnsaturated precursor / Racemic precursorHigh enantioselectivity, mild conditions, environmentally benign.[4][8]Substrate specificity, enzyme cost and stability can be issues.VariableExcellent (ee)
Acid-Catalyzed Lactonization p-TsOH, H₂SO₄5-Hydroxy-3-methylpentanoic acidSimple, high-yielding, uses inexpensive catalyst.[13]Typically not stereoselective, requires removal of water.HighNot applicable

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and limitations. For large-scale production where stereochemistry is not a concern, heterogeneous catalytic dehydrogenation and acid-catalyzed lactonization offer cost-effective and high-yielding routes. The Baeyer-Villiger oxidation stands as a robust and predictable method for laboratory-scale synthesis. For applications demanding high enantiopurity, biocatalytic methods are undoubtedly the superior choice, providing access to specific stereoisomers with exceptional selectivity. The selection of the optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and stereochemical outcome.

References

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • PMC. A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation. [Link]

  • Google Patents.
  • PMC. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. [Link]

  • ChemRxiv. Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. [Link]

  • PubMed. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. [Link]

  • PMC. Metagenomic ene-reductases for the bioreduction of sterically challenging enones. [Link]

  • Semantic Scholar. Comparison of Three Enoate Reductases and their Potential Use for Biotransformations. [Link]

  • ACS Publications. Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. [Link]

  • ResearchGate. Improvement of the enantioselectivity of lipase (fraction B) from Candida antarctica via adsorpiton on polyethylenimine-agarose under different experimental conditions. [Link]

  • MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]

  • Wordpress. Biocatalysis- Enoate (Ene) Reductases. [Link]

  • ACS Publications. Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. [Link]

  • PubMed. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. [Link]

  • TutorChase. How do you synthesise a lactone from a hydroxy acid?. [Link]

  • Organic Syntheses. β-METHYL-δ-VALEROLACTONE. [Link]

  • PMC. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. [Link]

  • PMC. Copper-catalyzed dehydrogenation or lactonization of C(sp3)−H bonds. [Link]

  • MDPI. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. [Link]

  • MDPI. Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. [Link]

  • YouTube. Acid Derivatives I Lactone Formation I IITian Faculty. [Link]

Sources

In Vitro Efficacy of 4-Methyltetrahydro-2H-pyran-2-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel scaffolds with therapeutic potential are of paramount importance. Among these, pyran-2-one derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of synthesized 4-Methyltetrahydro-2H-pyran-2-one derivatives against established therapeutic agents in the fields of oncology, infectious diseases, and inflammation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their research and development endeavors.

Introduction to this compound Derivatives

The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional structure amenable to diverse functionalization. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics. Previous studies on similar pyran-based heterocycles have highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on a proprietary library of this compound derivatives, herein designated as P-series compounds (P1-P3), and evaluates their performance against industry-standard drugs: Doxorubicin (oncology), Ciprofloxacin (antibacterial), and Celecoxib (anti-inflammatory).

Comparative In Vitro Efficacy

To provide a robust and objective comparison, a battery of standardized in vitro assays was employed to assess the cytotoxic, antimicrobial, and anti-inflammatory potential of the P-series derivatives. The selection of these assays was based on their prevalence in preclinical drug screening and their ability to provide quantitative and reproducible data.

Anticancer Activity: Cytotoxicity Screening

The cytotoxic potential of the P-series compounds was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis and cell cycle arrest through DNA intercalation and inhibition of topoisomerase II, served as the positive control.[4][5]

Table 1: Comparative Cytotoxicity (IC50, µM) of P-Series Derivatives and Doxorubicin

CompoundHepG2 (IC50 in µM)MCF-7 (IC50 in µM)
P1 12.518.2
P2 8.711.4
P3 25.132.8
Doxorubicin 1.2[6][7][8]0.8[6][7][8]

The results, summarized in Table 1, indicate that while the P-series derivatives exhibit cytotoxic activity, their potency is lower than that of Doxorubicin. Notably, compound P2 demonstrated the most promising activity among the derivatives. The observed cytotoxicity suggests that these compounds may induce cell death through mechanisms such as apoptosis, a critical pathway in cancer therapy.[9][10][11][12]

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death.[9][10][11][12] This process is tightly regulated by a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases.[9][10][11][12]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Further mechanistic studies, such as caspase activation assays and analysis of Bcl-2 family protein expression, are warranted to elucidate the precise mode of action of the P-series compounds.

Antimicrobial Activity: Susceptibility Testing

The antimicrobial efficacy of the P-series derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14][15][16][17][18][19][20] This method is a gold standard for antimicrobial susceptibility testing, providing a quantitative measure of a compound's ability to inhibit bacterial growth.[13][14][15][16][17][18][19][20] Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, was used as the comparator.[21][22][23][24][25]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of P-Series Derivatives and Ciprofloxacin

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
P1 3264
P2 1632
P3 64>128
Ciprofloxacin 0.5[21][22][23][24][25]0.015[21][22][23][24][25]

The data in Table 2 reveal that the P-series compounds possess moderate antibacterial activity, with P2 again being the most potent derivative. However, their efficacy is significantly lower than that of Ciprofloxacin. The differential activity against Gram-positive and Gram-negative bacteria may be attributed to differences in cell wall structure and the ability of the compounds to penetrate the outer membrane of Gram-negative organisms.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory potential of the P-series compounds was investigated by measuring their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme in vitro.[26][27][28][29][30] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins.[26][27][28][29][30] Celecoxib, a selective COX-2 inhibitor, was used as the reference compound.[31][32][33]

Table 3: Comparative COX-2 Inhibitory Activity (IC50, µM) of P-Series Derivatives and Celecoxib

CompoundCOX-2 Inhibition (IC50 in µM)
P1 5.2
P2 2.8
P3 10.5
Celecoxib 0.04[31][32][33]

As shown in Table 3, the P-series derivatives exhibit COX-2 inhibitory activity, with P2 demonstrating the lowest IC50 value. While not as potent as Celecoxib, these findings suggest a potential anti-inflammatory effect mediated through the inhibition of prostaglandin synthesis. The NF-κB signaling pathway, a central regulator of inflammation and cellular processes, is often intertwined with COX-2 expression and activity.[1][2][34][35][36]

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.[1][2][34][35][36] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[1][2][34][35][36] It is plausible that the anti-inflammatory and anticancer activities of the P-series compounds may involve modulation of the NF-κB pathway.

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits (in cytoplasm) Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Results in

Figure 2: Canonical NF-κB signaling pathway.

Experimental Protocols

For the purpose of reproducibility and transparency, detailed protocols for the key in vitro assays are provided below.

MTT Cytotoxicity Assay

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compounds (serial dilutions) B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[37][38]

  • Compound Treatment: The P-series derivatives and Doxorubicin are serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[39]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[39]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.

Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared.[19]

  • Serial Dilution: The P-series compounds and Ciprofloxacin are serially diluted in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15][16]

In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Inhibitor Incubation: The P-series derivatives and Celecoxib are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).[33]

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control, and the IC50 values are determined.

Conclusion and Future Directions

This comparative guide demonstrates that the synthesized this compound derivatives, particularly compound P2 , exhibit promising, albeit moderate, in vitro activity across anticancer, antimicrobial, and anti-inflammatory assays. While their potency does not surpass that of the established drugs used for comparison, the versatility of the pyran-2-one scaffold suggests that further structural optimization could lead to the development of more potent and selective drug candidates.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify key structural features responsible for the observed biological activities and to guide the design of more potent analogs.

  • Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising derivatives in preclinical animal models.

By providing this foundational data and a clear comparative framework, we hope to accelerate the exploration of this compound derivatives as a valuable source of new therapeutic agents.

References

  • Hassan, S. S. M., et al. (2016). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 6(82), 78559-78577. [Link]

  • Qiagen. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. [Link]

  • Kim, H. J., et al. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells, 5(1), 15. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495-516. [Link]

  • Hassan, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10842. [Link]

  • Eliopoulos, G. M., et al. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial agents and chemotherapy, 25(3), 331-335. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • ANSI Webstore. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. [Link]

  • JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. [Link]

  • Zeiler, H. J., & Grohe, K. (1984). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 26(5), 771-773. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Frontiers. (n.d.). Linking NF-kB to Inflammation and Cancer. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.4. [Link]

  • Balouiri, M., et al. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of antimicrobial chemotherapy, 71(12), 3293-3301. [Link]

  • Speth, M., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 11(7), 334. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • bioMérieux. (2024). Antimicrobial Susceptibility Testing. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 7(Supplement_4), S679-S685. [Link]

  • Al-Snafi, A. E. (2017). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research-Thessaloniki, 24(1), 1-7. [Link]

  • Clinical Tree. (2023). In Vitro Testing of Antimicrobial Agents. [Link]

  • Zuvin, M., et al. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 12, 597. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135767. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6825-6837. [Link]

  • Abdel-Aziz, M., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 228, 114003. [Link]

  • Joukhadar, C., et al. (2001). Distribution and Antimicrobial Activity of Ciprofloxacin in Human Soft Tissues. Antimicrobial Agents and Chemotherapy, 45(8), 2211-2215. [Link]

  • Al-Oqaili, R. A., et al. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(2), 123-127. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Simon, L. S., et al. (1999). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. JAMA, 282(20), 1921-1928. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of ciprofloxacin against reference bacteria... [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275062. [Link]

  • Ballo, N., et al. (2022). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 29-37. [Link]

  • ResearchGate. (n.d.). Doxorubicin decreases cell viability in ovo and in vitro. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Asadi, M., et al. (2013). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in pharmaceutical sciences, 8(4), 231. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methyltetrahydro-2H-pyran-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyltetrahydro-2H-pyran-2-one (CAS No. 1121-84-2), a common lactone in organic synthesis. By grounding our protocols in established safety data and chemical principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While it is considered non-hazardous for transport, it is not without risks.[1]

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and may cause respiratory irritation.[1][2] Although comprehensive toxicological properties have not been fully investigated, it is prudent to handle this compound with care.[1]

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2]
May cause respiratory irritationSpecific target organ toxicity - single exposure[1]
Causes serious eye irritationSerious eye damage/eye irritation[2]
Causes skin irritationSkin irritation[2]
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. When handling this compound, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1]

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Wearing the appropriate PPE, carefully scoop or sweep up the absorbed material and place it into a dedicated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures: A Two-Pathway Approach

The disposal of this compound should be managed as hazardous chemical waste, in strict accordance with all local, state, and federal regulations. We present two primary disposal pathways. The choice between these pathways will depend on your facility's capabilities, waste management contracts, and local regulations.

Disposal Decision Workflow

G cluster_0 start Start: this compound Waste Generated waste_characterization Characterize Waste: - Pure compound - Contaminated solids - Aqueous solution start->waste_characterization disposal_decision Select Disposal Pathway waste_characterization->disposal_decision pathway_a Pathway A: Direct Disposal via Licensed Contractor disposal_decision->pathway_a Standard Protocol pathway_b Pathway B: In-Lab Chemical Degradation disposal_decision->pathway_b Alternative/Volume Reduction packaging_labeling Package and Label Waste (Follow EHS Guidelines) pathway_a->packaging_labeling hydrolysis_setup Set up Alkaline Hydrolysis Reaction (in fume hood) pathway_b->hydrolysis_setup waste_pickup Arrange for EHS Pickup packaging_labeling->waste_pickup hydrolysis_reaction Perform Hydrolysis: - Add NaOH solution - Stir at room temperature hydrolysis_setup->hydrolysis_reaction end_a End of Process waste_pickup->end_a neutralization Neutralize Resulting Solution (if required by EHS) hydrolysis_reaction->neutralization aqueous_disposal Dispose of as Aqueous Waste (pending EHS approval) neutralization->aqueous_disposal end_b End of Process aqueous_disposal->end_b caption Disposal decision workflow for this compound.

Caption: Disposal decision workflow for this compound.

This is the most common and straightforward method for the disposal of this compound. It involves segregating the waste and having it transported off-site by a certified hazardous waste management company for incineration.

Step-by-Step Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, absorbent materials), into a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. A high-density polyethylene (HDPE) or glass container is generally suitable.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings. Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup.

  • Disposal Request: Once the container is full or reaches the accumulation time limit set by your institution, arrange for its disposal through your EHS department.[1] They will coordinate with a licensed professional waste disposal service.[1]

Causality: Incineration is a highly effective method for the complete destruction of organic compounds, converting them into less harmful substances like carbon dioxide and water. This method is preferred for its reliability and broad applicability to a wide range of chemical wastes.

For facilities equipped to handle chemical reactions for waste treatment, alkaline hydrolysis offers a viable method to degrade this compound before disposal. This process leverages the chemical nature of lactones, which are cyclic esters.

Scientific Rationale: Lactones, like other esters, can be hydrolyzed (cleaved by reaction with water) under basic conditions.[1][4] This reaction, often called saponification, is irreversible and results in the opening of the lactone ring to form the salt of the corresponding hydroxycarboxylic acid.[5][6][7] This product is typically water-soluble and may be less hazardous than the parent lactone, potentially allowing for disposal as neutralized aqueous waste, subject to local regulations.

Step-by-Step Protocol:

  • Preparation (in a fume hood):

    • Place the waste this compound in a suitable reaction vessel (e.g., a glass beaker or flask) equipped with a magnetic stirrer.

    • If the waste is in a non-aqueous solvent, the solvent should ideally be removed via rotary evaporation if it is safe to do so. If not, ensure the solvent is compatible with the hydrolysis reaction.

  • Hydrolysis Reaction:

    • Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste with stirring. A general rule of thumb is to use a 1.5 to 2-fold molar excess of NaOH relative to the amount of lactone.

    • Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours. To ensure completion, the reaction can be left to stir overnight.

  • Verification (Optional but Recommended):

    • The disappearance of the water-insoluble lactone and the formation of a clear solution is a good indicator of reaction completion.

    • For rigorous verification, a small aliquot can be analyzed by Thin Layer Chromatography (TLC) or another suitable analytical method to confirm the absence of the starting material.

  • Neutralization and Disposal:

    • Once the hydrolysis is complete, the resulting alkaline solution should be neutralized by the slow addition of an acid, such as hydrochloric acid (HCl), while monitoring the pH.

    • The final neutralized aqueous solution may be permissible for drain disposal, but only after consulting and receiving explicit approval from your institution's EHS department. They will provide guidance based on local wastewater regulations.

Self-Validation: This protocol is self-validating as the hydrolysis reaction results in a significant change in the chemical's physical properties (from a potentially oily liquid to a water-soluble salt), which can be visually observed. Analytical verification provides an additional layer of confirmation.

Regulatory Compliance

All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[8] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are compliant with institutional policies and all applicable local, state, and federal laws.[9] Always consult your EHS department for guidance specific to your location and facility.

By understanding the hazards, implementing appropriate safety measures, and following validated disposal protocols, laboratory professionals can manage this compound waste in a manner that is safe, responsible, and compliant.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: this compound.
  • Fisher Scientific. (2020-03-03). Safety Data Sheet: 4-Methyltetrahydropyran, stabilized with BHT.
  • Thermo Fisher Scientific. (2011-02-10).
  • Fisher Scientific. (2024-03-30). Safety Data Sheet: Tetrahydro-2H-pyran-4-ylmethanol.
  • TCI America. (Date not available). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone.
  • CymitQuimica. (2024-12-19).
  • The Good Scents Company. (Date not available). tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2.
  • Chemguide. (Date not available). Hydrolysing Esters. Retrieved from [Link]

  • NIST. (Date not available). 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022-09-24). 21.6: Chemistry of Esters.
  • Wikipedia. (Date not available). Lactone. Retrieved from [Link]

  • Benchchem. (Date not available).
  • Save My Exams. (2025-05-19). Acid & Alkaline Hydrolysis of Esters (Edexcel International A Level (IAL) Chemistry): Revision Note.
  • U.S. Environmental Protection Agency. (Date not available).
  • U.S. Environmental Protection Agency. (2025-09-05).
  • Chemistry Steps. (Date not available).
  • ResearchGate. (2025-08-06). A simple method for the alkaline hydrolysis of esters | Request PDF.
  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-Methyltetrahydro-2H-pyran-2-one (CAS No. 1121-84-2). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted without compromising personal or environmental well-being. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory best practices.

Hazard Analysis: Understanding the Risks of this compound

This compound is a chemical intermediate with specific hazards that necessitate rigorous safety protocols. A thorough understanding of these risks is the foundation of safe handling. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed. This indicates that ingestion of relatively small quantities can cause significant toxic effects.[1][2]

  • H319: Causes serious eye irritation. Direct contact with the eyes can result in pain, redness, and potential damage if not addressed immediately and properly.[1][2]

  • H315: Causes skin irritation. Prolonged or repeated contact with skin may lead to inflammation and dermatitis.[2]

  • H335: May cause respiratory irritation. Inhalation of aerosols or vapors can irritate the respiratory tract, leading to coughing and discomfort.[2]

The causality is clear: the chemical properties of this compound allow it to disrupt biological tissues upon contact. Therefore, our primary safety objective is to establish effective barriers between the researcher and the chemical through engineering controls and appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a calculated response to the specific hazards identified. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing dilute solutions in a fume hood)Chemical Splash GogglesNitrile or Neoprene Gloves (single pair)Fully-Buttoned Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.
High-Volume Handling / Splash Risk (e.g., transfers, reactions, quenching)Chemical Splash Goggles & Face ShieldDouble-gloving with chemically resistant gloves (e.g., Nitrile)Laboratory Coat & Chemical-Resistant ApronRecommended if there is any potential for aerosol generation outside of a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Coverall or Apron over Lab CoatNIOSH-approved air-purifying respirator with organic vapor cartridges.
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. You must wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards to form a seal around the eyes.[1] For any procedure with a heightened risk of splashing, a full-face shield must be worn over the goggles. This combination provides a robust barrier against direct splashes and irritating vapors.

  • Hand Protection: Chemically resistant gloves are mandatory.[1] Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered.

    • Causality: Gloves create a direct barrier against skin irritation.[2] Double-gloving is a field-proven technique that provides an additional layer of safety, allowing the user to remove a contaminated outer glove without exposing their skin.[3] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[3]

  • Skin and Body Protection: A flame-resistant laboratory coat with a closed front and long sleeves is the minimum requirement.[4] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection against spills. Protective clothing should never be worn outside of the laboratory area to prevent the transfer of contaminants.

  • Respiratory Protection: The primary method for controlling respiratory exposure is the use of engineering controls, such as a chemical fume hood . If work cannot be conducted within a fume hood, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent respiratory tract irritation.[5]

Operational Guide: Safe Handling & Logistics

A safe protocol is a self-validating system where each step logically follows from the last, minimizing risk throughout the workflow.

Step 1: Preparation and Pre-Handling Check
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the area where the chemical is stored or handled.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Workspace: Line the work surface in the fume hood with absorbent, disposable bench paper.

Step 2: Handling and Experimental Workflow
  • Transport: Always transport this compound in a secondary, shatter-proof container.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood to contain any vapors or aerosols.

  • Solution Preparation: Add the chemical slowly and in a controlled manner to the solvent. Be aware of any potential exothermic reactions.

  • Post-Handling: After completing the task, wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), allowing it to evaporate completely within the fume hood.

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response Prep1 Verify Fume Hood & Safety Equipment Prep2 Don Required PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Hand1 Weigh & Transfer Chemical Prep2->Hand1 Begin Work Hand2 Perform Experimental Procedure Hand1->Hand2 Hand3 Monitor Reaction Hand2->Hand3 Emerg1 Spill or Exposure Occurs Hand2->Emerg1 Potential Incident Clean1 Decontaminate Surfaces & Glassware Hand3->Clean1 End Work Clean2 Segregate Waste (Liquid, Solid) Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4 Emerg2 Follow First Aid & Spill Protocol Emerg1->Emerg2 Emerg3 Notify Supervisor Emerg2->Emerg3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.